Cy2-SE (iodine)
Description
BenchChem offers high-quality Cy2-SE (iodine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy2-SE (iodine) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H30IN3O6 |
|---|---|
Poids moléculaire |
643.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide |
InChI |
InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RQYPAAVMQSMNBY-UHFFFAOYSA-M |
SMILES canonique |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |
Origine du produit |
United States |
Foundational & Exploratory
Cy2 Succinimidyl Ester: A Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cy2 Succinimidyl Ester (Cy2-SE) is an amine-reactive fluorescent dye belonging to the cyanine family. Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1][2] This structure results in dyes with high molar extinction coefficients and good water solubility.[1] Cy2-SE is the N-hydroxysuccinimidyl (NHS) ester form of the Cy2 dye. The NHS ester group makes it a popular choice for covalently labeling primary amines (-NH₂) on biomolecules such as proteins, amine-modified oligonucleotides, and peptides.[3][4] The resulting Cy2-conjugates are fluorescent and can be used in a variety of biological applications. Spectrally, Cy2 is similar to other popular green fluorophores like Fluorescein (FITC) and Alexa Fluor™ 488.[5]
This technical guide provides an in-depth overview of the properties of Cy2-SE, detailed protocols for its use in labeling reactions, and diagrams to illustrate key processes.
Core Properties of Cy2-SE
The physicochemical and spectral properties of Cy2-SE are critical for its effective use in experimental design. These properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source(s) |
| Synonyms | Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2 | [6][7] |
| CAS Number | 186205-33-4 | [6][7] |
| Molecular Formula | C₂₉H₃₀IN₃O₆ | [6][7] |
| Molecular Weight | 643.48 g/mol | [7] |
| Appearance | Crystalline solid | [6] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [3][4] |
| Reactivity | Primary amines | [3][6] |
Spectral Properties
The spectral characteristics of a fluorophore determine the appropriate instrumentation (e.g., lasers and filters) for its use. While cyanine dyes are known for their high extinction coefficients, specific quantitative values for Cy2 are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 473 nm to 492 nm | [5][6][7][8] |
| Emission Maximum (λem) | 508 nm to 510 nm | [5][6][7][8] |
| Recommended Laser Line | 488 nm | [5] |
| Common Emission Filter | 515/30 nm | [5] |
| Molar Extinction Coefficient (ε) | Not explicitly reported; cyanine dyes typically have ε > 100,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | Not explicitly reported; cyanine dyes in general have quantum yields ranging from 0.06 to 0.4 | [9] |
Chemical Reactivity and Labeling Pathway
Cy2-SE facilitates the covalent attachment of the Cy2 fluorophore to biomolecules through a reaction between its NHS ester group and a primary amine. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at an alkaline pH of 8.0-9.0, where the primary amine is deprotonated and thus more nucleophilic.
Experimental Protocols
The following is a generalized protocol for labeling proteins with Cy2-SE. The molar ratios and concentrations may need to be optimized for specific proteins and applications.
Reagent Preparation
-
Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-9.0).
-
The recommended protein concentration is 2-10 mg/mL.[1] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[1]
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium ions, as these will compete with the protein for reaction with the dye.[1]
-
-
Cy2-SE Stock Solution:
-
Immediately before use, allow the vial of Cy2-SE to warm to room temperature to prevent moisture condensation.
-
Dissolve the Cy2-SE in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
The stock solution concentration is typically 10 mg/mL or 10 mM.
-
Protein Labeling Reaction
-
Calculate Reagent Volumes: The optimal molar ratio of dye to protein for labeling reactions is typically between 5:1 and 20:1. This ratio should be optimized for each specific protein.
-
Initiate Reaction: Add the calculated volume of Cy2-SE stock solution to the protein solution while gently vortexing. To prevent precipitation of the dye, add it dropwise.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[1] Gentle mixing during incubation can improve labeling efficiency.
-
Stop Reaction (Optional but Recommended): The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as 1.5 M hydroxylamine or 1 M Tris, pH 8.0. Incubate for an additional 30 minutes.
Purification of the Labeled Conjugate
It is crucial to remove any unreacted, hydrolyzed dye from the labeled protein conjugate.
-
Size-Exclusion Chromatography: The most common method for purification is a desalting column (e.g., Sephadex G-25).
-
Apply the reaction mixture to the top of a pre-equilibrated column.
-
Elute the conjugate using a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
The first colored fraction to elute will be the Cy2-labeled protein. Unconjugated dye will elute later as a separate, slower-moving colored band.
-
Combine the fractions containing the purified conjugate.
Storage and Handling
-
Unused Dye: Store Cy2-SE at -20°C, desiccated and protected from light.[7] If the dye is in a solvent, store it at -20°C for short-term use (up to a few weeks).
-
Labeled Conjugate: Store the purified protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Adding a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) can prevent denaturation and aggregation.[10]
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical protein labeling experiment using Cy2-SE.
Applications in Research and Drug Development
Bioconjugation, the process of linking molecules, is fundamental to many applications in research and diagnostics. Amine-reactive dyes like Cy2-SE are valuable tools for creating fluorescently labeled biomolecules. These conjugates can be used in a wide range of applications, including:
-
Fluorescence Microscopy: Visualizing the localization of proteins on the cell surface or within cells.
-
Flow Cytometry: Identifying and quantifying cell populations based on the presence of a labeled surface protein.
-
Immunoassays: Using labeled antibodies for the detection and quantification of antigens in formats like ELISA.
-
Protein-Protein Interaction Studies: Tracking the interaction of a labeled protein with its binding partners.
-
2D-DIGE (Difference Gel Electrophoresis): Labeling protein samples for quantitative comparison of protein expression levels.
Summary
Cy2-SE is an effective amine-reactive fluorescent dye for labeling proteins and other biomolecules. Its green fluorescence is compatible with common instrumentation. While specific photophysical constants like molar extinction coefficient and quantum yield are not as widely reported as for other cyanine dyes, its utility in creating fluorescent conjugates for various bioassays is well-established. Successful labeling requires careful attention to buffer conditions, protein concentration, and purification of the final product. By following the protocols outlined in this guide, researchers can effectively utilize Cy2-SE for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Extinction Coefficient [Cy2] | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]
- 8. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 9. scispace.com [scispace.com]
- 10. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
Cy2-SE: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical characteristics, and applications of Cy2-SE (Cyanine2 Succinimidyl Ester), a widely used amine-reactive fluorescent probe. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling techniques in their work.
Core Chemical and Physical Properties
Cy2-SE is a cyanine dye functionalized with an N-hydroxysuccinimidyl (NHS) ester group. This reactive group allows for the covalent attachment of the Cy2 fluorophore to primary amines on target molecules, such as proteins and peptides, forming a stable amide bond.
Structural and Chemical Identity
| Property | Value |
| IUPAC Name | 2-((1E,3Z)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide |
| Synonyms | Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2 |
| CAS Number | 186205-33-4 |
| Chemical Formula | C₂₉H₃₀IN₃O₆ |
| Molecular Weight | 643.48 g/mol |
| Purity | ≥98% |
Physicochemical and Spectroscopic Data
The fluorescence properties of Cy2 make it a suitable dye for various imaging and detection applications.
| Property | Value |
| Excitation Maximum (λex) | ~473 - 492 nm[1] |
| Emission Maximum (λem) | ~506 - 510 nm[1][2] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[2][3] |
| Quantum Yield (Φ) | 0.12[2][4] |
| Solubility | Soluble in DMF and DMSO |
| Appearance | Dark solid |
Chemical Reactivity and Labeling Chemistry
The core of Cy2-SE's utility lies in the reactivity of its succinimidyl ester group with primary amines. This reaction, known as aminolysis, results in the formation of a stable covalent amide bond between the dye and the target molecule.
The reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5), where the primary amine groups are deprotonated and thus more nucleophilic. It is important to use buffers free of primary amines (e.g., Tris, glycine) as these will compete with the target molecule for reaction with the dye.
Experimental Protocols
The following is a detailed protocol for the labeling of proteins with Cy2-SE. This protocol is a synthesis of established methods for succinimidyl ester-based labeling and should be optimized for specific applications.
Materials
-
Cy2-SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
1 M Sodium Bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure
Step 1: Prepare Protein Solution
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.
-
Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine, BSA). If necessary, perform buffer exchange via dialysis or ultrafiltration.
Step 2: Prepare Cy2-SE Stock Solution
-
Allow the vial of Cy2-SE to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of Cy2-SE in anhydrous DMF or DMSO. For example, for 1 µmol of dye, add 100 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.
Step 3: Labeling Reaction
-
While gently vortexing the protein solution, add the Cy2-SE stock solution dropwise. A typical starting point is a 10:1 molar ratio of dye to protein.
-
The optimal ratio may need to be determined empirically for each protein.
Step 4: Incubation
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle rocking or stirring can be beneficial.
Step 5: Purification of the Conjugate
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Load the reaction mixture onto the column and elute with PBS.
Step 6: Collection and Storage
-
Collect the fractions containing the fluorescently labeled protein. The labeled protein will typically elute first.
-
The degree of labeling (DOL) can be determined spectrophotometrically.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C with a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.
Principle of Fluorescence
The fluorescence of Cy2, like other fluorophores, can be understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
-
Absorption: A photon of a specific wavelength is absorbed by the Cy2 molecule, exciting an electron from the ground state (S₀) to a higher vibrational level of the first excited singlet state (S₁).
-
Vibrational Relaxation: The excited electron rapidly loses energy through non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state.
-
Fluorescence: The electron returns to the ground state (S₀) from the S₁ state, emitting a photon of light. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.
Applications in Research and Drug Development
Cy2-SE is a versatile tool with numerous applications in biological research and the development of therapeutics, including:
-
Fluorescence Microscopy: Labeling of proteins and antibodies for immunofluorescence staining of cells and tissues.
-
Flow Cytometry: Quantification and sorting of cells based on the expression of cell surface markers labeled with Cy2.
-
Protein-Protein Interaction Studies: Use in techniques like Förster Resonance Energy Transfer (FRET) when paired with a suitable acceptor fluorophore.
-
Drug Discovery: Labeling of drug candidates to study their localization and interaction with cellular targets.
References
An In-depth Technical Guide to Cy2 Succinimidyl Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemistry, experimental protocols, and key characteristics of Cy2 succinimidyl ester, a widely utilized fluorescent probe for the labeling of biomolecules.
Core Chemistry and Reaction Mechanism
Cy2 succinimidyl ester, also known as Cy2 NHS ester, is an amine-reactive fluorescent dye belonging to the cyanine family. These dyes are characterized by their high molar extinction coefficients, good water solubility, and pH insensitivity over a broad range, making them robust tools in biological research. The succinimidyl ester functional group provides a highly efficient means of covalently attaching the Cy2 fluorophore to primary amines (R-NH₂) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2]
The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4] This reaction is most efficient at a slightly alkaline pH, typically between 8.3 and 8.5.[3][5] At this pH, the primary amines are deprotonated and thus more nucleophilic.
A critical consideration in aqueous labeling reactions is the competing hydrolysis of the NHS ester, which also cleaves the ester bond and renders the dye incapable of reacting with the amine.[3][6] The rate of hydrolysis increases with pH.[7] Therefore, careful control of the reaction pH and prompt use of the dissolved NHS ester are crucial for successful conjugation.
Quantitative Data
The photophysical properties of Cy2 make it a suitable fluorophore for various fluorescence-based applications. The key quantitative data for Cy2 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492 nm | [8] |
| Emission Maximum (λem) | ~510 nm | [9] |
| Molar Extinction Coefficient (ε) | ~30,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield (Φ) | ~0.12 | AAT Bioquest |
| Optimal pH range for labeling | 8.3 - 8.5 | [3][5] |
Experimental Protocols
The following are detailed methodologies for the labeling of proteins and oligonucleotides with Cy2 succinimidyl ester. These protocols are generalized, and optimization may be required for specific applications.
Protein Labeling Protocol
This protocol is optimized for labeling approximately 10 mg of an IgG antibody.[1][2] The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Cy2 succinimidyl ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve approximately 10 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer. The protein concentration should ideally be between 5-10 mg/mL.[1][2] Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with 1 M sodium bicarbonate.[1][2]
-
Dye Preparation: Immediately before use, dissolve 1 mg of Cy2 succinimidyl ester in 100 µL of anhydrous DMSO or DMF.[1][2] Vortex briefly to ensure complete dissolution. Reactive dyes are not stable in solution, so this should be prepared fresh for each labeling reaction.[1][2]
-
Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add the dissolved Cy2 NHS ester. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 10-20 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[1][2]
-
Purification: Equilibrate a gel filtration column with PBS. Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye and N-hydroxysuccinimide byproduct.[1][2]
-
Storage: Store the purified conjugate under the same conditions as the original protein. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Amine-Modified Oligonucleotide Labeling Protocol
This protocol is a general guideline for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Acetonitrile
-
Cy2 succinimidyl ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve approximately 100 nmol of the amine-modified oligonucleotide in 225 µL of nuclease-free water. Add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of acetonitrile.[1][2]
-
Dye Preparation: Dissolve 1 mg of Cy2 succinimidyl ester in 30 µL of anhydrous DMSO.[1][2] This solution should be prepared immediately before use.[1][2]
-
Labeling Reaction: While stirring or vortexing the oligonucleotide solution, slowly add the dissolved Cy2 NHS ester.
-
Incubation: Incubate the reaction for 3 hours at room temperature with continuous stirring.[1][2]
-
Purification: The labeled oligonucleotide can be purified from the reaction mixture using methods such as ethanol precipitation or reverse-phase HPLC.[1][2]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a protein labeling experiment using Cy2 succinimidyl ester.
Stability and Storage
Solid Cy2 succinimidyl ester should be stored at -20°C, protected from light and moisture. When stored correctly, it is stable for at least a year. Solutions of the NHS ester in anhydrous DMSO or DMF can be stored for short periods (up to a few weeks) at -20°C in small aliquots to avoid repeated freeze-thaw cycles. However, it is strongly recommended to prepare these solutions fresh for each experiment, as the reactivity of the NHS ester decreases over time, especially in the presence of trace amounts of water. Aqueous solutions of the NHS ester are highly unstable due to hydrolysis and should be used immediately. The final protein-dye conjugate should be stored under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
References
- 1. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]
- 2. scispace.com [scispace.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Extinction Coefficient [Cy2] | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Guide: Cy2-SE for Fluorescence-Based Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent dye Cy2-Succinimidyl Ester (Cy2-SE), its spectral properties, and its applications in biological research. This document details experimental protocols for protein labeling, immunofluorescence microscopy, and flow cytometry, and includes visualizations of key experimental workflows and a relevant signaling pathway.
Core Concepts: Cy2-SE Spectral Data
Cy2-SE is an amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules. Its spectral characteristics make it suitable for various fluorescence-based detection methods.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 490 - 492 nm | [1][2][3] |
| Emission Maximum (λem) | 508 - 510 nm | [1][2][3] |
| Molecular Weight | ~643.5 g/mol | [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1] |
| Reactivity | Primary amines | [1] |
Experimental Protocols
Protein Labeling with Cy2-SE
This protocol describes the covalent labeling of proteins with Cy2-SE. The NHS ester group of Cy2-SE reacts with primary amines (e.g., on lysine residues) on the protein to form a stable amide bond.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cy2-SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
-
Cy2-SE Stock Solution Preparation:
-
Immediately before use, dissolve Cy2-SE in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Slowly add the Cy2-SE stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Cy2-SE.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column or through dialysis against a suitable buffer (e.g., PBS).
-
Immunofluorescence Microscopy
This protocol outlines the use of Cy2-labeled antibodies for visualizing target proteins in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cy2-labeled primary or secondary antibody
-
Mounting medium with an anti-fade agent
Procedure:
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the Cy2-labeled antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for Cy2 (Excitation: ~490 nm, Emission: ~510 nm).
-
Flow Cytometry
This protocol details the use of Cy2-labeled antibodies for identifying and quantifying cell populations.
Materials:
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Cy2-labeled antibody
-
Fixation/Permeabilization buffers (if staining for intracellular targets)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in ice-cold staining buffer.
-
-
Staining:
-
Add the appropriate amount of Cy2-labeled antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer by centrifugation.
-
-
Fixation (optional):
-
If cells are not to be analyzed immediately, they can be fixed with a suitable fixation buffer.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors compatible with Cy2 fluorescence.
-
Visualizations
Signaling Pathway: G1/S Phase Cell Cycle Transition
The following diagram illustrates a simplified signaling pathway for the G1 to S phase transition in the cell cycle, a process that can be studied using fluorescently labeled proteins like Cyclin E.
Caption: G1/S cell cycle transition pathway.
Experimental Workflow: Protein Labeling
This diagram outlines the major steps involved in labeling a protein with Cy2-SE.
Caption: Workflow for protein labeling with Cy2-SE.
Experimental Workflow: Immunofluorescence
The following diagram shows the workflow for an immunofluorescence experiment using a Cy2-labeled antibody.
Caption: Immunofluorescence experimental workflow.
Experimental Workflow: Flow Cytometry
This diagram illustrates the steps for analyzing cells using flow cytometry with a Cy2-labeled antibody.
Caption: Flow cytometry experimental workflow.
References
- 1. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
An In-depth Technical Guide to Cy2-SE (iodine): Solubility and Stability for Researchers
For Immediate Release
This technical guide provides comprehensive information on the solubility and stability of the fluorescent dye Cy2-SE (iodine), also known as Cyanine2 Succinimidyl Ester. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visual workflows to facilitate the effective use of this reagent in labeling proteins and other amine-containing molecules.
Core Properties of Cy2-SE (iodine)
Cy2-SE is an amine-reactive fluorescent probe belonging to the cyanine dye family. These dyes are characterized by their high extinction coefficients, good water solubility, and relatively straightforward synthesis. Cy2-SE is frequently employed for labeling proteins, antibodies, and small molecular compounds through a simple mixing reaction that targets primary amines.[1][2][3] It displays excitation and emission maxima of approximately 473 nm and 510 nm, respectively.[4]
Solubility
The solubility of Cy2-SE is a critical factor for its effective use in labeling reactions. The dye exhibits good solubility in polar organic solvents, which are often used to prepare stock solutions before dilution in aqueous buffers for labeling reactions. Quantitative solubility data is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL | [4] |
| Ethanol | Slightly soluble | [4] |
| PBS (pH 7.2) | Slightly soluble | [4] |
Stability
Proper storage and handling are paramount to maintaining the reactivity and fluorescence of Cy2-SE. The following table outlines the stability and recommended storage conditions for the compound.
| Condition | Stability | Reference |
| Storage Temperature | -20°C | [4] |
| Long-term Stability (at -20°C) | ≥ 4 years | [4] |
| Shipping Condition | Room temperature | [4] |
Experimental Protocols
General Protocol for Determining Fluorescent Dye Solubility
While specific manufacturer protocols for determining the solubility of Cy2-SE are not publicly detailed, a general method for assessing the solubility of fluorescent dyes can be described. This typically involves preparing saturated solutions of the dye in various solvents and then quantifying the concentration of the dissolved dye.
-
Preparation of Saturated Solutions: An excess amount of the dye is added to a known volume of the solvent of interest (e.g., DMF, DMSO, PBS).
-
Equilibration: The mixture is agitated (e.g., by vortexing or sonication) and then allowed to equilibrate at a controlled temperature for a specific period to ensure saturation.
-
Separation of Undissolved Dye: The solution is centrifuged at high speed to pellet any undissolved dye.
-
Quantification: A small, known volume of the supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the dye in the diluted sample is then determined using UV-Vis spectrophotometry by measuring the absorbance at its maximum absorption wavelength (λmax) and applying the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
General Protocol for Assessing Dye Stability
The stability of Cy2-SE can be assessed through photostability and chemical stability studies.
Photostability Testing: A solution of the dye is exposed to a controlled light source for defined periods. The degradation of the dye is monitored over time by measuring the decrease in its fluorescence intensity or absorbance.
Chemical Stability Testing: The dye is stored under various conditions (e.g., different temperatures, pH values, in the presence of oxidizing or reducing agents). Aliquots are taken at different time points and the remaining concentration or reactivity of the dye is determined, often by a functional assay such as protein labeling efficiency.
Protocol for Protein Labeling with Cy2-SE
This protocol is a general guideline for the covalent labeling of proteins with Cy2-SE. The optimal conditions may need to be determined empirically for each specific protein.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction. A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-9.0.
-
The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[1]
-
-
Dye Preparation:
-
Allow the vial of Cy2-SE to warm to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of, for example, 10 mM.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of dye.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as PBS (pH 7.2).
-
Collect the fractions containing the protein-dye conjugate, which will be the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~486 nm for Cy2).
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] where A_dye and A_280 are the absorbances at the respective wavelengths, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, and CF is a correction factor for the absorbance of the dye at 280 nm.
-
Visualizing Workflows with Graphviz
Experimental Workflow for Protein Labeling
Caption: Workflow for fluorescently labeling proteins with Cy2-SE.
Experimental Workflow for 2D-DIGE
Caption: Workflow for 2D-DIGE using CyDyes.
References
Proper Storage of Cy2-SE Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyanine dye, Cy2-succinimidyl ester (Cy2-SE), is a widely utilized amine-reactive fluorescent reagent essential for the labeling of proteins, peptides, and other biomolecules in various research and diagnostic applications. The stability of this reagent is paramount to ensure the reproducibility and accuracy of experimental results. Improper storage can lead to the degradation of the Cy2-SE molecule, primarily through hydrolysis of the succinimidyl ester and photodegradation of the cyanine core, resulting in reduced labeling efficiency and compromised fluorescent signal. This guide provides a comprehensive overview of the optimal storage conditions for Cy2-SE, supported by data from analogous compounds, and outlines detailed experimental protocols for stability assessment.
Core Principles of Cy2-SE Storage
The stability of Cy2-SE is primarily influenced by three main factors: temperature, moisture, and light. Understanding the impact of each is critical for maintaining the reagent's integrity.
-
Temperature: Lower temperatures are universally recommended to slow down degradation processes. For long-term storage, temperatures of -20°C or lower are ideal.
-
Moisture: The succinimidyl ester (SE) group is highly susceptible to hydrolysis in the presence of water, which cleaves the ester and renders the dye incapable of reacting with primary amines. It is crucial to protect the solid reagent from ambient humidity.
-
Light: Cyanine dyes are prone to photodegradation, which can lead to a loss of fluorescence. Protection from light, especially UV and strong visible light, is essential at all times.
Quantitative Data on Storage Conditions
While specific quantitative stability data for Cy2-SE is not extensively published, data from analogous amine-reactive dyes and general principles of NHS ester chemistry provide a strong basis for recommended storage practices. The following table summarizes the expected stability of Cy2-SE under various conditions.
| Storage Condition | Form | Expected Stability | Primary Degradation Pathway(s) | Recommendations & Notes |
| -20°C to -80°C | Solid (lyophilized powder) | ≥ 4 years [1] | Minimal degradation | Optimal for long-term storage. [2] Store in a desiccated, dark environment. Aliquoting is recommended to avoid repeated temperature cycling. |
| 2°C to 8°C | Solid (lyophilized powder) | Weeks to months | Slow hydrolysis from residual moisture | Not recommended for long-term storage. Suitable for short-term storage if a freezer is unavailable. Must be kept desiccated and dark. |
| Room Temperature (approx. 25°C) | Solid (lyophilized powder) | Days to weeks | Increased rate of hydrolysis and potential thermal degradation | Avoid for storage. Transportation at room temperature for up to 2-3 weeks is generally acceptable for many commercial dyes.[3] |
| -20°C | In anhydrous DMSO or DMF | Up to 2 weeks to 2 months | Slow hydrolysis from trace water in the solvent | For short-term storage of reconstituted reagent.[4][5] Use high-quality anhydrous solvent. Aliquot to minimize freeze-thaw cycles and moisture introduction. |
| Exposure to Light (UV or strong visible light) | Solid or in solution | Rapid degradation | Photodegradation of the cyanine core | Always protect from light. [2][3] Use amber vials or wrap containers in aluminum foil. |
| High Humidity (>60% RH) | Solid (lyophilized powder) | Rapid degradation | Accelerated hydrolysis of the succinimidyl ester | Store in a desiccator. [3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the degradation pathways of Cy2-SE and the logical workflow for its proper handling and storage.
References
An In-depth Technical Guide to Cyanine Dyes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cyanine dyes, their application in protein labeling, and detailed protocols for their use in research and drug development. Cyanine dyes are a class of synthetic fluorophores known for their bright fluorescence, high photostability, and a wide range of available excitation and emission spectra, making them invaluable tools in modern life sciences.[1][2][3]
Introduction to Cyanine Dyes
Cyanine dyes are organic compounds characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[3][4][5] The length of this conjugated chain of alternating single and double carbon bonds dictates the dye's absorption and emission maxima.[4][5] By modifying the length of the polymethine chain and the heterocyclic rings, a wide variety of dyes with distinct spectral properties can be synthesized, spanning the visible to near-infrared (NIR) spectrum.[4] This tunability allows for multiplex fluorescence imaging, where multiple targets can be visualized simultaneously.[4]
Commonly used cyanine dyes include Cy3, Cy5, and Cy7, which emit in the orange-red, far-red, and near-infrared regions, respectively.[4] Their high molar extinction coefficients and quantum yields contribute to their intense fluorescence, enabling sensitive detection of labeled biomolecules.[6][7] Furthermore, many cyanine dyes are available with reactive groups that facilitate covalent attachment to proteins, making them ideal for a wide range of biological applications.[8][9]
Core Features and Chemical Properties
The utility of cyanine dyes in protein labeling stems from several key features:
-
High Molar Extinction Coefficients: This property leads to strong light absorption, which is the initial step in the fluorescence process.[7]
-
High Quantum Yields: A high quantum yield means that a large fraction of the absorbed photons are re-emitted as fluorescent light, resulting in a bright signal.[6][7]
-
Photostability: Cyanine dyes are generally more photostable than traditional fluorophores like fluorescein, allowing for longer exposure times during imaging without significant signal loss.[8]
-
pH Insensitivity: Many cyanine dyes maintain their fluorescent properties over a broad pH range (typically pH 4-10), which is advantageous for experiments in various biological buffers.[8][10]
-
Water Solubility: The introduction of sulfonate groups into the dye structure significantly increases their water solubility, which can be beneficial when working with sensitive proteins that might be denatured by organic solvents.[5]
Photophysical Properties of Common Cyanine Dyes
The selection of a cyanine dye is primarily dictated by the available excitation sources and emission filters of the imaging system. The table below summarizes the key photophysical properties of some of the most widely used cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Common Applications |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.31 | FISH, qPCR, Flow Cytometry, Fluorescence Microscopy[3][4][6] |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 - 0.28 | Confocal Microscopy, Protein Labeling, Flow Cytometry[4][9] |
| Cy7 | ~750 | ~780 | ~250,000 | ~0.1 | In vivo NIR Imaging[4] |
Protein Labeling Chemistries
The covalent attachment of cyanine dyes to proteins is typically achieved through two primary reaction chemistries: amine-reactive labeling and thiol-reactive labeling.
Amine-Reactive Labeling using NHS Esters
N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive functional groups used for protein labeling.[11] They react with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues to form stable amide bonds.[6][8]
Caption: Workflow for amine-reactive protein labeling with cyanine NHS esters.
Thiol-Reactive Labeling using Maleimides
Maleimide functional groups react specifically with sulfhydryl groups (-SH) on cysteine residues to form stable thioether bonds.[12][13][14] This approach is often used when more site-specific labeling is desired, as cysteine residues are generally less abundant than lysine residues in proteins.[15]
Caption: Workflow for thiol-reactive protein labeling with cyanine maleimides.
Experimental Protocols
Protocol for Amine-Reactive Labeling of an Antibody with a Cyanine NHS Ester
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Antibody or protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
-
Cyanine dye NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
Protocol for Thiol-Reactive Labeling of a Protein with a Cyanine Maleimide
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein with accessible cysteine residues
-
Cyanine dye maleimide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 50-100 µM.[12]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[12] It is not necessary to remove the excess TCEP before proceeding.[12]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the cyanine dye maleimide in anhydrous DMSO.[13]
-
-
Labeling Reaction:
-
Purification:
-
Purify the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[14]
-
Quantification of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.[18]
Procedure for Determining DOL:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the cyanine dye (A_max).[19]
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:[19]
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:[19]
DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
An optimal DOL for most antibodies is typically between 2 and 10.[20]
Applications in Research and Drug Development
Cyanine dye-labeled proteins are utilized in a wide array of applications:
-
Fluorescence Microscopy: Labeled antibodies are used to visualize the localization of specific proteins within cells and tissues.[1]
-
Flow Cytometry: Cyanine dye conjugates are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular proteins.[1]
-
Western Blotting: Fluorescently labeled secondary antibodies enable the detection and quantification of proteins on a membrane.[]
-
In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes, such as Cy7, are used for deep-tissue imaging in live animals due to reduced tissue autofluorescence and deeper light penetration.[1][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL.[17] |
| Incorrect buffer pH for the reaction. | For NHS esters, ensure the pH is 8.0-8.5. For maleimides, use a pH of 7.0-7.5.[17] | |
| Presence of interfering substances in the buffer. | For NHS ester reactions, ensure the buffer is free of primary amines.[16] | |
| Inactive dye. | Prepare fresh dye stock solutions immediately before use.[8] | |
| Protein Precipitation | Use of organic solvents with sensitive proteins. | Consider using sulfonated cyanine dyes that are water-soluble.[5] |
| High Background Signal | Incomplete removal of free dye. | Ensure thorough purification of the labeled protein.[19] |
References
- 1. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. genecopoeia.com [genecopoeia.com]
- 9. interchim.fr [interchim.fr]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. interchim.fr [interchim.fr]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Determination of dye/protein ratios in a labeling reaction between a cyanine dye and bovine serum albumin by micellar electrokinetic chromatography using a diode laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Cy2-SE for Immunofluorescence Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyanine2-Succinimidyl Ester (Cy2-SE) in immunofluorescence (IF) staining. Cy2 is a green-emitting fluorescent dye belonging to the cyanine family, widely utilized for labeling biomolecules.[1][2] The succinimidyl ester (SE) functional group allows for the covalent conjugation of the Cy2 dye to primary amines on proteins, such as antibodies, making it a valuable tool for various fluorescence-based detection methods.[3]
Properties of Cy2 Dye
Cy2 is known for its high molar extinction coefficient and good water solubility.[3][4] It is spectrally similar to other popular green fluorophores like FITC and Alexa Fluor 488.[5] Its fluorescence emission is less sensitive to pH and organic mounting media compared to traditional dyes like fluorescein.[1]
Quantitative Data
The following table summarizes the key quantitative properties of the Cy2 fluorophore. While specific values for molar extinction coefficient and quantum yield for Cy2 are not consistently reported in literature, the general properties for the cyanine dye family are provided.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~492 nm | [5][6] |
| Emission Maximum (λem) | ~508 nm | [5][6] |
| Recommended Laser Line | 488 nm | [5] |
| Common Emission Filter | 515/30 nm | [5] |
| Molecular Weight (Cy2-SE) | Varies by manufacturer | - |
| Molar Extinction Coefficient (ε) | High (typically 150,000 - 300,000 cm⁻¹M⁻¹ for cyanine dyes) | [2][4][7] |
| Quantum Yield (Φ) | Moderate to Good | [1][2] |
Experimental Protocols
Protocol for Antibody Conjugation with Cy2-SE
This protocol describes the covalent labeling of a primary or secondary antibody with Cy2-SE. The succinimidyl ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Cy2-SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the labeling reaction. If necessary, dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.[3] Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[3]
-
Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.
-
-
Cy2-SE Preparation:
-
Immediately before use, dissolve the Cy2-SE in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Slowly add a calculated amount of the Cy2-SE stock solution to the antibody solution while gently vortexing. A molar ratio of 10:1 (dye:antibody) is a common starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).
-
Collect the fractions containing the fluorescently labeled antibody, which will elute first.
-
-
Storage:
-
Store the purified Cy2-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative like sodium azide, and store at -20°C.
-
Protocol for Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using a Cy2-conjugated secondary antibody.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Cy2-conjugated secondary antibody
-
Unlabeled primary antibody
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 5-10% normal serum from the host species of the secondary antibody in PBS
-
Wash Buffer: PBS
-
Antifade mounting medium
-
Nuclear counterstain (optional, e.g., DAPI)
Methodology:
-
Cell Preparation and Fixation:
-
Wash the cells briefly with PBS.
-
Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
From this step onwards, protect the samples from light.
-
Dilute the Cy2-conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions or pre-determined optimal dilution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the cells with the counterstain solution (e.g., DAPI) for 5-10 minutes.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
Diagrams
Workflow for Antibody Labeling with Cy2-SE
Caption: Workflow for the covalent conjugation of Cy2-SE to an antibody.
Workflow for Indirect Immunofluorescence Staining
Caption: Step-by-step workflow for indirect immunofluorescence staining.
References
Step-by-Step Guide to Cy2-SE Protein Labeling: Application Notes and Protocols
This document provides a comprehensive guide for the covalent labeling of proteins with Cyanine2 Succinimidyl Ester (Cy2-SE). It is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled proteins for applications such as fluorescence microscopy, flow cytometry, immunoassays, and other biochemical analyses.
Introduction
Cyanine2 (Cy2) is a green-emitting fluorescent dye that can be covalently attached to proteins and other biomolecules. The succinimidyl ester (SE) functional group of Cy2-SE reacts specifically and efficiently with primary amines (–NH₂), such as the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain, to form a stable amide bond.[1] This process, known as amine-reactive labeling, is one of the most common and straightforward methods for fluorescently labeling proteins.[1]
The reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH (8.3–9.0), where the primary amino groups are deprotonated and thus more nucleophilic.[2] Careful control of the reaction conditions, including protein concentration, dye-to-protein ratio, and buffer composition, is critical for achieving the desired degree of labeling (DOL) while maintaining protein function.
Materials and Reagents
-
Protein of interest
-
Cy2 Succinimidyl Ester (Cy2-SE)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3-9.0. (Alternatively, 50 mM sodium borate, pH 8.5, can be used.[3])
-
Purification Resin: Size-exclusion chromatography resin (e.g., Sephadex G-25) or dialysis cassettes (10k MWCO).
-
Elution/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2–7.4, or another suitable buffer for the specific protein.
-
Spectrophotometer (UV-Vis)
-
Microcentrifuge tubes
-
Rotator or mixer
Important: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the Cy2-SE dye, significantly reducing labeling efficiency.[2][4]
Quantitative Data Summary
Successful protein labeling requires careful optimization of several parameters. The tables below summarize key quantitative data for planning a Cy2-SE labeling experiment.
Table 1: Recommended Reaction Parameters for Cy2-SE Labeling
| Parameter | Recommended Range | Notes |
|---|---|---|
| Protein Concentration | 2–10 mg/mL | Concentrations below 2 mg/mL can significantly decrease labeling efficiency due to competing hydrolysis of the dye.[5][6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Ensure the final pH is between 8.3 and 9.0 for optimal reaction.[6][7] |
| Dye Solvent | Anhydrous DMSO or DMF | The dye is moisture-sensitive; use high-quality, anhydrous solvent to prevent hydrolysis.[1] |
| Dye Stock Concentration | 10 mg/mL or ~10-20 mM | Prepare fresh immediately before use, as the reactive ester is not stable in solution.[5] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This is a starting point for optimization. The ideal ratio depends on the protein and desired DOL.[1] |
| Incubation Time | 1–2 hours | Longer incubation times may be needed for reactions at lower temperatures.[1] |
| Incubation Temperature | Room Temperature (20–25°C) | For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time (e.g., overnight).[8] |
Table 2: Spectral Properties of Cy2 Dye
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λ_max_) | ~490 nm | The exact maximum can vary slightly depending on the solvent and conjugation state.[9] |
| Emission Maximum (λ_em_) | ~510 nm | |
| Molar Extinction Coefficient (ε) | Vendor-specific | Crucial for DOL calculation. Obtain this value from the manufacturer's datasheet for your specific lot of Cy2-SE. Cyanine dyes typically have high extinction coefficients, often >100,000 M⁻¹cm⁻¹.[10] |
| Correction Factor (CF₂₈₀) | Vendor-specific | Crucial for DOL calculation. This factor corrects for the dye's absorbance at 280 nm. It is calculated as A₂₈₀ of the dye / A_max_ of the dye. Obtain this value from the manufacturer.[11] |
Experimental Protocols
Step 1: Protein Preparation
-
Dissolve or exchange the protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-9.0) to a final concentration of 2–10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine) or other interfering substances like ammonium salts or sodium azide, it must be thoroughly dialyzed against the Reaction Buffer or purified using a desalting column.[6]
-
Ensure the protein solution is clear and free of precipitates.
Step 2: Cy2-SE Stock Solution Preparation
-
Allow the vial of Cy2-SE to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, add the appropriate volume of anhydrous DMSO or DMF to the vial to create a 10 mg/mL or 10-20 mM stock solution.[5][6]
-
Vortex briefly to ensure the dye is completely dissolved. The solution should be used immediately as the NHS ester is susceptible to hydrolysis.[5]
Step 3: Labeling Reaction
-
Calculate the volume of Cy2-SE stock solution needed to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a common starting point for optimization).[1]
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Cy2-SE stock solution.
-
Protect the reaction mixture from light by covering the tube with aluminum foil.
-
Incubate the reaction at room temperature for 1-2 hours with continuous, gentle mixing.[1]
Step 4: Purification of Labeled Protein
It is critical to remove the unreacted, free Cy2 dye from the labeled protein conjugate for accurate determination of the degree of labeling and to prevent interference in downstream applications.
-
Size-Exclusion Chromatography (Recommended):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture directly to the top of the equilibrated column.
-
Elute the conjugate with the storage buffer. The labeled protein will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer on the column and elute later.
-
Collect the initial colored fractions containing the purified protein conjugate.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette (e.g., 10k MWCO).
-
Dialyze against a large volume of storage buffer at 4°C for at least 12-24 hours, with at least four buffer changes, to remove all free dye.
-
Step 5: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.[11]
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy2 (~490 nm, A_max_). If the absorbance is too high (>2.0), dilute the sample with storage buffer and record the dilution factor.[12]
-
Calculate the molar concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[11]
Protein Concentration (M) = [A₂₈₀ – (A_max_ × CF₂₈₀)] / ε_protein_
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max_: Absorbance of the conjugate at ~490 nm.
-
CF₂₈₀: Correction factor for the Cy2 dye at 280 nm (obtain from the dye manufacturer).[11]
-
ε_protein_: Molar extinction coefficient of your specific protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the molar concentration of the conjugated dye.
Dye Concentration (M) = A_max_ / ε_dye_
-
ε_dye_: Molar extinction coefficient of Cy2 at its λ_max_ (obtain from the dye manufacturer).
-
-
Calculate the final DOL.
DOL = Molar Concentration of Dye / Molar Concentration of Protein
An optimal DOL for antibodies is typically between 3 and 7, but the ideal ratio depends on the specific protein and application to avoid issues like fluorescence quenching or loss of protein function.[13]
Troubleshooting
Table 3: Troubleshooting Guide for Cy2-SE Protein Labeling
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Labeling | Incorrect Buffer: Buffer contains primary amines (Tris, glycine).[8] | Perform buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate or PBS (with pH adjusted). |
| Incorrect pH: pH of the reaction is too low (<8.0). | Adjust the pH of the protein solution to 8.3–9.0 using 1 M sodium bicarbonate.[8] | |
| Inactive Dye: Cy2-SE was hydrolyzed by moisture. | Use anhydrous DMSO/DMF. Prepare dye stock solution immediately before use. Store dye desiccated and protected from light. | |
| Low Protein Concentration: Protein concentration is <2 mg/mL. | Concentrate the protein solution to at least 2 mg/mL.[5] | |
| Insufficient Dye: Dye-to-protein ratio is too low. | Increase the molar ratio of Cy2-SE to protein in increments (e.g., 15:1, 20:1). | |
| Protein Precipitation | Over-labeling: Excessive dye-to-protein ratio. | Decrease the molar ratio of Cy2-SE to protein. |
| Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF). | Add the dye stock solution slowly while gently mixing. Ensure the organic solvent volume is <10% of the total reaction volume. |
| | Protein Instability: Protein is unstable at the reaction pH or temperature. | Perform the labeling reaction at 4°C for a longer duration. |
Visualizations
Chemical Reaction Pathway
Caption: Reaction of Cy2-SE with a protein's primary amine.
Experimental Workflow
Caption: Workflow for Cy2-SE protein labeling and analysis.
References
- 1. Extinction Coefficient [Cy2] | AAT Bioquest [aatbio.com]
- 2. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ibiantech.com [ibiantech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cy2 | TargetMol [targetmol.com]
Application Note: Cy2-SE Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody conjugation is a cornerstone technique in biomedical research and diagnostics, enabling the attachment of fluorescent dyes, enzymes, or drugs to antibodies for a multitude of applications. This document provides a detailed protocol for the conjugation of Cyanine2 (Cy2) Succinimidyl Ester (SE) to antibodies. Cy2 is a green-emitting fluorescent dye known for its photostability and brightness, particularly in plastic mounting media.[1][2]
The conjugation chemistry relies on the reaction between the N-hydroxysuccinimide (NHS) ester group of the Cy2-SE dye and primary amine groups (-NH₂) present on the antibody, primarily on lysine residues.[3][] This reaction forms a stable, covalent amide bond, resulting in a fluorescently labeled antibody ready for use in applications such as immunofluorescence, flow cytometry, and Western blotting.[][6] Optimizing the dye-to-protein ratio is critical to ensure sufficient fluorescence without compromising the antibody's antigen-binding affinity.[3]
Reaction Mechanism
The fundamental reaction involves the acylation of a primary amine on the antibody by the Cy2-NHS ester, which is highly reactive at an alkaline pH. This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Covalent bond formation between an antibody's primary amine and Cy2-NHS ester.
Quantitative Data Summary
Proper conjugation depends on several key parameters which should be optimized for each specific antibody.
Table 1: Cy2 Dye Properties
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~492 nm | [2] |
| Emission Maximum (λem) | ~510 nm | [2] |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [7] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester |[7] |
Table 2: Recommended Conjugation Parameters
| Parameter | Recommended Range | Critical Notes | Reference |
|---|---|---|---|
| Antibody Concentration | 2 - 10 mg/mL | Efficiency significantly drops below 2 mg/mL.[3][7] | [3][7] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize. Over-labeling can reduce antibody affinity.[3][8] | [3][8] |
| Degree of Labeling (DOL) | 2 - 10 | Optimal for most IgG antibodies to balance signal and function.[3] | [3] |
| Reaction pH | 8.0 - 9.0 | Bicarbonate or phosphate buffer is recommended. Avoid amine-containing buffers (Tris, Glycine).[] | [][9] |
| Reaction Time | 1 - 2 hours | At room temperature. |[8] |
Experimental Workflow
The overall process can be visualized as a multi-step workflow from preparation to final characterization.
Caption: High-level workflow for the conjugation of Cy2-SE to an antibody.
Detailed Experimental Protocols
Protocol 1: Antibody and Dye Preparation
Critical: The antibody solution must be free of amine-containing substances like Tris, glycine, or stabilizing proteins such as BSA, as these will compete with the antibody for the dye.[7][10]
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be done via dialysis against the desired buffer or by using a spin filtration unit with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG).[11][12]
-
Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL using the conjugation buffer.[3] Confirm the concentration by measuring absorbance at 280 nm.
-
Dye Preparation: Immediately before use, allow the vial of Cy2-SE to warm to room temperature. Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.[9][13] Vortex briefly to ensure the dye is fully dissolved.
Protocol 2: Antibody Conjugation
-
Determine Molar Ratio: For initial optimization, it is recommended to test several dye:antibody molar ratios (e.g., 5:1, 10:1, 15:1).[3]
-
Initiate Reaction: While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the 10 mM Cy2-SE stock solution.[11]
-
Incubation: Protect the reaction vial from light by wrapping it in aluminum foil. Incubate at room temperature for 1-2 hours with continuous gentle stirring or rocking.[3][13]
Protocol 3: Purification of the Conjugate
Purification is essential to remove unconjugated Cy2 dye, which could otherwise cause high background fluorescence.
-
Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with 1X PBS (pH 7.4).[3] The column size should be appropriate for the reaction volume.
-
Sample Loading: Carefully load the entire reaction mixture onto the center of the column bed.[3]
-
Elution: As the sample enters the column, begin eluting with 1X PBS. The first colored band to elute from the column is the Cy2-conjugated antibody.[11] The smaller, unconjugated dye molecules will elute later.
-
Fraction Collection: Collect the fractions containing the labeled antibody. The conjugate can often be identified visually by its color.
Alternative Purification: For smaller reaction volumes, an ultrafiltration spin column can be used to separate the labeled antibody from the free dye, which may prevent over-dilution of the product.[11]
Protocol 4: Characterization and Storage
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.
Caption: Logical flow for calculating the Degree of Labeling (DOL).
-
Measure Absorbance: Dilute a small amount of the purified conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for Cy2, ~492 nm (A₄₉₂).[7]
-
Calculate Concentrations:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A₄₉₂ × CF₂₈₀)) / ε_protein
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / A_max of dye). For Cy2, this value is typically around 0.05.
-
-
Dye Concentration (M): [Dye] = A₄₉₂ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy2 at 492 nm (~150,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL: DOL = [Dye] / [Protein]
-
Storage: For short-term storage, keep the labeled antibody at 4°C in the dark. For long-term storage, add a stabilizer like BSA (e.g., to 10 mg/mL) and store in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[13][15]
Troubleshooting
Table 3: Common Issues and Solutions in Antibody Conjugation
| Symptom | Possible Cause(s) | Recommended Solution(s) | Reference |
|---|---|---|---|
| Low or No Signal | Low Antibody Concentration: Reaction efficiency is poor below 2 mg/mL. | Concentrate the antibody using a spin filter before conjugation. | [10] |
| Interfering Substances: Buffer contains primary amines (Tris, glycine) or stabilizing proteins (BSA). | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate. | [3][10] | |
| Inactive Dye: Cy2-SE was exposed to moisture or stored improperly. | Use a fresh vial of dye and dissolve it in anhydrous DMSO immediately before use. | [9] | |
| Antibody Precipitation | High Dye:Protein Ratio: Over-labeling can alter protein solubility and lead to aggregation. | Reduce the molar ratio of dye to antibody in the reaction. | [3][] |
| Solvent Addition: Too much organic solvent (DMSO) was added to the aqueous antibody solution. | Keep the volume of added DMSO low, typically less than 10% of the total reaction volume. | [14] | |
| High Background | Incomplete Purification: Free, unconjugated dye remains in the final product. | Ensure the purification column is adequately sized and properly run to fully separate the conjugate from free dye. | [9] |
| | Non-specific Binding: The antibody itself shows non-specific binding. | Include appropriate blocking steps in the downstream application (e.g., using BSA or serum). |[1] |
References
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. Cyanine, Cy2 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. abpbio.com [abpbio.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. cedarlanelabs.com [cedarlanelabs.com]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
- 11. biotium.com [biotium.com]
- 12. colibri-cytometry.com [colibri-cytometry.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. bidmc.org [bidmc.org]
- 15. Cy2 Conjugated Affinity Purified anti-Rabbit IgG [H&L] [Goat] | Applied Biological Materials Inc. [abmgood.com]
Application Notes and Protocols for Labeling Oligonucleotides with Cy2-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Applications ranging from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to advanced microscopy and in vivo imaging rely on the covalent attachment of fluorophores to nucleic acid sequences.[1][2] Cyanine 2 (Cy2) is a bright, green-emitting fluorescent dye that can be conjugated to oligonucleotides for use in these applications.[1] Cy2 succinimidyl ester (Cy2-SE) is an amine-reactive derivative that efficiently labels oligonucleotides containing a primary amine group.[1][3]
This document provides detailed protocols for the labeling of amine-modified oligonucleotides with Cy2-SE, subsequent purification of the conjugate, and methods for quality control.
Principle of the Reaction
The labeling reaction involves the conjugation of an amine-modified oligonucleotide to Cy2 succinimidyl ester (Cy2-SE). The succinimidyl ester group of Cy2-SE reacts with a primary aliphatic amine on the oligonucleotide to form a stable amide bond.[4][5] This post-synthesis conjugation strategy requires the oligonucleotide to be synthesized with a primary amine group, which can be introduced at the 5' or 3' terminus, or internally via a modified base.[3] The reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[2]
Experimental Protocols
Preparation of Reagents
-
Amine-Modified Oligonucleotide:
-
Synthesize the oligonucleotide with a primary amine modification (e.g., Amino C6 linker) at the desired position (5', 3', or internal).
-
To ensure the oligonucleotide is free of interfering compounds like Tris or ammonium salts, it is recommended to purify the amine-modified oligonucleotide prior to labeling, for instance, by chloroform extraction and ethanol precipitation.[5]
-
Dissolve the purified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
-
Cy2-SE Stock Solution:
-
Allow the vial of Cy2-SE to equilibrate to room temperature before opening.
-
Prepare a fresh 10 mM stock solution of Cy2-SE in anhydrous dimethylsulfoxide (DMSO). It is crucial to use a high-quality, anhydrous solvent as succinimidyl esters are susceptible to hydrolysis.
-
Note: Cy2-SE is light-sensitive. Protect the stock solution and subsequent reaction from light by using amber tubes or wrapping tubes in aluminum foil.
-
-
Labeling Buffer:
-
Prepare a 0.1 M sodium bicarbonate or sodium tetraborate buffer.
-
Adjust the pH to 8.5. This buffer should be prepared fresh or stored in aliquots at -20°C to prevent changes in pH due to CO2 absorption from the air.[4]
-
Caution: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the Cy2-SE.[2]
-
Oligonucleotide Labeling Protocol
This protocol is optimized for labeling approximately 100 nmol of an amine-modified oligonucleotide. The reaction can be scaled up or down, maintaining the same relative concentrations of the components.
-
In a microcentrifuge tube protected from light, combine the following:
-
225 µL of nuclease-free water
-
100 µL of 1 mM amine-modified oligonucleotide
-
75 µL of 1 M sodium bicarbonate buffer (pH 8.5)
-
150 µL of acetonitrile
-
-
Dissolve 1 mg of Cy2-SE in 30 µL of anhydrous DMSO to make the working solution. This should be done immediately before use.
-
While gently vortexing the oligonucleotide solution, slowly add the 30 µL of Cy2-SE solution. A 5 to 15-fold molar excess of the dye to the oligonucleotide is a typical starting point to drive the reaction to completion.[6]
-
Incubate the reaction mixture for 2-3 hours at room temperature with continuous stirring or occasional vortexing.[6] Some protocols suggest that overnight incubation may increase labeling efficiency.[6]
-
(Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM to react with any excess Cy2-SE.[6]
Purification of Cy2-Labeled Oligonucleotide
Purification is a critical step to remove unreacted Cy2-SE, which can interfere with downstream applications and quantification.
Method 1: Ethanol Precipitation
This method is effective for removing the majority of unincorporated dye from oligonucleotides that are longer than 18 nucleotides.[6]
-
To the labeling reaction mixture, add 0.1 volumes of 3 M NaCl and 2.5-3 volumes of cold absolute ethanol.[4][6]
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[6]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.[4]
-
Carefully aspirate and discard the supernatant containing the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol, centrifuging for a few minutes between washes.
-
Air-dry the pellet to remove residual ethanol and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a higher level of purity and is recommended for demanding applications.[7] It separates the labeled oligonucleotide from unlabeled strands and free dye based on hydrophobicity.[7]
-
Mobile Phases:
-
Solvent A: 0.1 M Triethylammonium acetate (TEAA), pH 7, with 5% acetonitrile.
-
Solvent B: 0.1 M TEAA, pH 7, with 30% acetonitrile.
-
-
HPLC Conditions (Example):
-
Column: C18, 2.5 µm, 4.6 x 50 mm.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 60°C.[8]
-
Gradient: A linear gradient from 0% to 100% Solvent B over 15 minutes.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and 492 nm (for Cy2).
-
-
Inject the reaction mixture onto the column.
-
Collect fractions corresponding to the peak that absorbs at both 260 nm and 492 nm. This peak represents the Cy2-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will typically elute later.[8]
-
Pool the collected fractions and lyophilize to obtain the purified product.
Data Presentation
Quantitative Analysis of Labeling and Purification
The success of the labeling and purification process can be evaluated by several quantitative parameters.
| Parameter | Method | Typical Values | Reference |
| Purity | RP-HPLC | >90% | [8] |
| Yield (Post-Purification) | Spectrophotometry | 75-80% (for 100 nmol scale) | [8] |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | ~1.0 for single-labeled oligos | [6] |
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules per oligonucleotide. It can be calculated from the absorbance measurements of the purified conjugate.
-
Measure the absorbance of the solution at 260 nm (A260) and at the absorbance maximum for Cy2 (Amax, ~492 nm).
-
Calculate the concentration of the dye: [Dye] = Amax / εdye (where εdye for Cy2 is the extinction coefficient at 492 nm)
-
Calculate the concentration of the oligonucleotide, correcting for the dye's absorbance at 260 nm: [Oligo] = (A260 - (Amax * CF260)) / εoligo (where CF260 is the correction factor for the dye's absorbance at 260 nm, and εoligo is the extinction coefficient of the oligonucleotide)
-
Calculate the DOL: DOL = [Dye] / [Oligo]
Visualizations
Experimental Workflow
Caption: Workflow for Cy2-SE labeling of an amine-modified oligonucleotide.
Application Workflow: Cyclic Immunofluorescence (cyCIF)
Cy2-labeled oligonucleotides can be conjugated to antibodies for use in multiplexed imaging techniques like cyclic immunofluorescence (cyCIF).
Caption: Application of an oligo-conjugate in a cyclic imaging workflow.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 3. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. mz-at.de [mz-at.de]
Application Notes and Protocols for Cy2-SE Labeled Antibodies in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy2 succinimidyl ester (SE) labeled antibodies for flow cytometry. This document outlines the spectral properties of Cy2, protocols for antibody conjugation and cell staining, and a comparative analysis of its performance against other common fluorophores.
Introduction to Cy2 in Flow Cytometry
Cy2 is a green-emitting cyanine dye that can be covalently conjugated to primary or secondary antibodies for use in flow cytometry. Its succinimidyl ester functional group reacts with primary amines on proteins to form stable amide bonds. With an excitation maximum around 492 nm and an emission maximum at approximately 508 nm, Cy2 is spectrally similar to widely used fluorophores such as Fluorescein Isothiocyanate (FITC) and Alexa Fluor™ 488.[1] This makes it compatible with the standard 488 nm blue laser found in most flow cytometers. While historically significant, the performance of Cy2 should be carefully considered in the context of newer available dyes.
Data Presentation: Performance of Cy2-SE Labeled Antibodies
A critical aspect of selecting a fluorophore for flow cytometry is its brightness, which directly impacts the resolution of stained populations. The "stain index" is a key metric for quantifying the brightness of a fluorophore on a specific instrument, taking into account both the signal intensity of the positive population and the background fluorescence of the negative population.[2][3]
Table 1: Spectral and Performance Characteristics of Cy2 and Spectrally Similar Fluorophores
| Feature | Cy2 | FITC | Alexa Fluor™ 488 |
| Excitation Max (nm) | ~492 | ~490 | ~495 |
| Emission Max (nm) | ~508 | ~525 | ~519 |
| Relative Brightness | Moderate | Moderate | Bright |
| Photostability | Moderate | Low | High |
| pH Sensitivity | Low | High | Low |
Note: Relative brightness is a generalized summary from various sources. For optimal panel design, it is recommended to determine the stain index for each fluorophore on your specific instrument.[2] Alexa Fluor™ 488 is generally considered brighter and more photostable than both Cy2 and FITC.[1][4]
Experimental Protocols
Protocol 1: Antibody Labeling with Cy2-SE
This protocol outlines the procedure for conjugating an antibody with Cy2 succinimidyl ester.
Materials:
-
Purified antibody (free of amine-containing buffers like Tris and stabilizers like BSA)
-
Cy2-SE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against PBS if it is in a buffer containing primary amines.
-
Adjust the antibody concentration to 2-5 mg/mL in Labeling Buffer.
-
-
Cy2-SE Stock Solution Preparation:
-
Allow the vial of Cy2-SE to equilibrate to room temperature.
-
Dissolve the Cy2-SE in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add the Cy2-SE stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Separate the Cy2-labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm and 492 nm.
-
Calculate the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (A492 x 0.11)] / (Molar extinction coefficient of antibody)
-
Dye Concentration (M) = A492 / (Molar extinction coefficient of Cy2)
-
DOL = Dye Concentration / Protein Concentration
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze at -20°C or -80°C.
-
Protocol 2: Staining Cells for Flow Cytometry
This protocol provides a general procedure for staining cells with a Cy2-conjugated antibody.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Cy2-conjugated antibody
-
Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block to prevent non-specific binding
-
(Optional) Fixation and permeabilization buffers for intracellular staining
-
(Optional) Viability dye
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in ice-cold Staining Buffer.
-
-
(Optional) Fc Receptor Blocking:
-
Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.
-
-
Cell Staining:
-
Add the predetermined optimal concentration of the Cy2-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
-
(Optional) Viability Staining, Fixation, and Permeabilization:
-
If using a viability dye, follow the manufacturer's instructions.
-
For intracellular targets, fix and permeabilize the cells according to standard protocols after surface staining. Then, perform the intracellular staining step.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer equipped with a 488 nm laser and a standard FITC filter set (e.g., 530/30 nm bandpass filter).
-
Visualizations
Experimental Workflow: Antibody Labeling and Flow Cytometry
Caption: Workflow for Cy2-SE antibody conjugation and subsequent use in flow cytometry.
Signaling Pathway: B-Cell Receptor (BCR) Signaling for Phospho-Flow Analysis
Cy2-labeled antibodies can be used in phospho-flow cytometry to analyze signaling pathways. For instance, an anti-IgM or anti-IgG antibody conjugated to Cy2 could be used to identify B-cell subsets, while other fluorescently labeled antibodies detect intracellular phosphorylated signaling proteins. The B-cell receptor (BCR) signaling cascade is a prime example where such analysis is applied to understand B-cell activation.[5][6][7]
Caption: Simplified B-Cell Receptor (BCR) signaling cascade.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 3. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. Phospho-specific flow cytometry identifies aberrant signaling in indolent B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of B cell receptor signaling in human B cell subsets mapped by phosphospecific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Applications of Cy2 Succinimidyl Ester in Fluorescence Microscopy: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy2 Succinimidyl Ester (Cy2-SE) is a reactive fluorescent dye belonging to the cyanine family, widely utilized in biological research for the fluorescent labeling of biomolecules. Its bright green fluorescence, high quantum yield, and good photostability make it an excellent choice for a variety of applications in fluorescence microscopy.[1][2] Cy2-SE contains an N-hydroxysuccinimide (NHS) ester functional group that reacts efficiently with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable covalent bonds.[3][4][5] This application note provides a comprehensive overview of the uses of Cy2-SE, detailed experimental protocols, and key data for its successful implementation in laboratory settings.
Applications of Cy2-SE
The versatility of Cy2-SE allows for its use in a multitude of fluorescence microscopy applications:
-
Immunofluorescence (IF): Cy2-SE is commonly used to label primary or secondary antibodies for indirect immunofluorescence, or to directly label primary antibodies for direct immunofluorescence.[6] This enables the visualization and localization of specific proteins and other antigens within fixed and permeabilized cells and tissues.[7][8][9] Its green emission is easily distinguishable from other commonly used fluorophores in multi-color imaging experiments.
-
Protein Labeling for Live-Cell Imaging: Proteins can be labeled with Cy2-SE for tracking their movement, localization, and dynamics in living cells.[10] The "minimal labeling" technique, where only a single lysine residue per protein molecule is labeled, is particularly advantageous as it minimizes potential perturbations to the protein's biological function.[10]
-
Flow Cytometry: Cells stained with Cy2-conjugated antibodies can be analyzed by flow cytometry to quantify cell populations based on the expression of specific surface or intracellular markers.[11][12][13]
-
Fluorescence In Situ Hybridization (FISH): Amine-modified oligonucleotide probes can be labeled with Cy2-SE for the detection of specific DNA or RNA sequences within cells.[11]
Quantitative Data
The photophysical properties of Cy2 make it a reliable fluorophore for various microscopy applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~489-490 nm | [6][14] |
| Emission Maximum (λem) | ~506-520 nm | [6][14] |
| Molar Extinction Coefficient | > 100,000 cm⁻¹M⁻¹ | [2] |
| Recommended Laser Line | 488 nm | [15] |
| Fluorescence Color | Green | [6] |
Experimental Protocols
Protocol 1: Labeling of IgG Antibodies with Cy2-SE
This protocol describes a general procedure for labeling immunoglobulin G (IgG) antibodies with Cy2-SE. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.
Materials:
-
IgG antibody solution (2-10 mg/mL, free of amine-containing buffers like Tris or glycine)
-
Cy2-SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.[3] If the antibody is in a buffer containing amines, dialyze against PBS and then add 1/10th volume of 1 M sodium bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve Cy2-SE in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[10]
-
Labeling Reaction: While gently vortexing the antibody solution, slowly add the dissolved Cy2-SE. A common starting point is a 10-fold molar excess of dye to protein.[16]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring or occasional mixing.[3][16]
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[17] The first colored fraction to elute will be the labeled antibody.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for Cy2).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (1-10 mg/mL) and 0.02% sodium azide, and store at 4°C or in aliquots at -20°C.[18][19]
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines a general procedure for immunofluorescent staining of adherent cells using a Cy2-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips or in chamber slides
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody (unlabeled)
-
Cy2-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency. Rinse with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.[7][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[7] For cell surface antigens, skip this step.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[7][8]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy2-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.[7]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Cy2 (e.g., a standard FITC filter set).[6]
Conclusion
Cy2-SE is a robust and versatile fluorescent probe for labeling a wide range of biomolecules for fluorescence microscopy. Its bright green emission, compatibility with standard filter sets, and straightforward conjugation chemistry make it an invaluable tool for researchers in cell biology, immunology, and drug discovery. By following the detailed protocols and considering the specific requirements of the experimental system, researchers can effectively utilize Cy2-SE to visualize and investigate complex biological processes.
References
- 1. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. abpbio.com [abpbio.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Indian Muntjac Deer Skin Fibroblast Cells [micro.magnet.fsu.edu]
- 7. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 8. scbt.com [scbt.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Cy2 | TargetMol [targetmol.com]
- 15. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biotium.com [biotium.com]
Application Notes and Protocols for Cy2-SE Labeling of Peptides for Molecular Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of peptides with fluorescent dyes is a cornerstone technique for elucidating their biological functions, cellular uptake, and intracellular trafficking. Cyanine 2 (Cy2), a bright and photostable green-fluorescing cyanine dye, is an excellent candidate for such applications. The succinimidyl ester (SE) of Cy2 readily reacts with primary amines, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds. This document provides detailed application notes and protocols for the efficient labeling of peptides with Cy2-SE for molecular tracking studies.
Core Principles of Cy2-SE Peptide Labeling
Cy2-SE (Succinimidyl Ester) is an amine-reactive fluorescent dye. The fundamental principle of labeling involves the reaction of the N-hydroxysuccinimide (NHS) ester group of Cy2-SE with primary amines on the peptide in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the primary amine groups are deprotonated and thus more nucleophilic. The result is a stable amide bond covalently linking the Cy2 dye to the peptide.[1][2]
Applications in Molecular Tracking
Fluorescently labeled peptides are instrumental in a variety of molecular tracking applications, including:
-
Cellular Uptake and Internalization Studies: Visualizing the entry of peptides into living cells using fluorescence microscopy or quantifying uptake via flow cytometry.[3][4]
-
Receptor Binding Assays: Quantifying the interaction of a peptide ligand with its cell surface receptor.
-
Intracellular Localization: Determining the subcellular destination of a peptide after internalization.
-
Enzyme Activity Assays: Designing FRET-based peptide substrates to monitor protease activity.
-
In Vivo Imaging: Tracking the biodistribution of peptides in animal models.
Data Presentation: Quantitative Parameters for Cy2-SE Labeling
Achieving optimal labeling requires careful consideration of reaction parameters. The following table summarizes key quantitative data and recommended starting conditions for the Cy2-SE labeling of peptides.
| Parameter | Recommended Value/Range | Notes |
| Cy2-SE Properties | ||
| Excitation Maximum (λex) | ~489 nm | [5] |
| Emission Maximum (λem) | ~506 nm | [5] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Value for Cy2 in aqueous solution.[6][7] |
| Reaction Conditions | ||
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Cy2-SE to Peptide Molar Ratio | 1.5:1 to 10:1 | Start with a lower ratio and optimize as needed. Over-labeling can lead to fluorescence quenching and altered peptide function. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris or glycine). |
| Reaction pH | 8.0 - 8.5 | Crucial for deprotonation of primary amines.[8] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 1 - 2 hours | Can be extended overnight at 4°C for sensitive peptides. |
| Purification | ||
| Method | Reverse-Phase HPLC (RP-HPLC) | Gold standard for peptide purification.[9][10] |
| Column | C18 stationary phase | [9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [9] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | [9] |
| Detection Wavelengths | 220 nm (peptide backbone) and 489 nm (Cy2 dye) |
Experimental Protocols
Protocol 1: Cy2-SE Labeling of a Peptide
This protocol provides a general procedure for labeling a peptide containing a primary amine with Cy2-SE.
Materials:
-
Peptide of interest
-
Cy2-SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1 M Glycine or Tris solution (for quenching)
-
Microcentrifuge tubes
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Cy2-SE Stock Solution: Immediately before use, dissolve the Cy2-SE in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction Incubation: While vortexing the peptide solution, slowly add the desired molar excess of the Cy2-SE stock solution. Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.
-
Quenching the Reaction: To stop the labeling reaction, add a final concentration of 100 mM glycine or Tris to the reaction mixture. Incubate for an additional 30 minutes at room temperature.
-
Purification: Proceed immediately to purification of the Cy2-labeled peptide using RP-HPLC (see Protocol 2).
Protocol 2: Purification of Cy2-Labeled Peptide by RP-HPLC
Purification is essential to remove unreacted Cy2-SE and any side products from the labeling reaction.
Materials:
-
Crude Cy2-labeled peptide solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the quenched reaction mixture onto the column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min. The optimal gradient will depend on the hydrophobicity of the specific peptide.
-
Fraction Collection: Monitor the elution profile at 220 nm (for the peptide bond) and 489 nm (for the Cy2 dye). The free Cy2 dye will typically elute late in the gradient. The desired Cy2-labeled peptide should have a peak at both wavelengths. Collect fractions corresponding to the desired peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry to confirm the identity of the labeled peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cy2-labeled peptide as a powder. Store at -20°C or -80°C, protected from light.
Protocol 3: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each peptide molecule. It can be determined spectrophotometrically.
Materials:
-
Purified Cy2-labeled peptide
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement: Dissolve the purified, lyophilized Cy2-labeled peptide in a suitable buffer (e.g., PBS) and measure the absorbance at 280 nm (A₂₈₀) and 489 nm (A₄₈₉).
-
Calculations:
-
Correction Factor (CF): The Cy2 dye also absorbs light at 280 nm. A correction factor is needed to determine the true absorbance of the peptide. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₄₈₉). A typical correction factor for cyanine dyes is around 0.05.[8]
-
Corrected Peptide Absorbance (A_peptide): A_peptide = A₂₈₀ - (A₄₈₉ * CF)
-
Molar Concentration of Peptide (C_peptide): C_peptide (M) = A_peptide / ε_peptide (where ε_peptide is the molar extinction coefficient of the unlabeled peptide at 280 nm)
-
Molar Concentration of Cy2 (C_Cy2): C_Cy2 (M) = A₄₈₉ / ε_Cy2 (where ε_Cy2 is the molar extinction coefficient of Cy2 at 489 nm, ~150,000 M⁻¹cm⁻¹)
-
Degree of Labeling (DOL): DOL = C_Cy2 / C_peptide
-
An ideal DOL is typically between 1 and 2 for most applications to avoid issues with fluorescence quenching or altered peptide bioactivity.
Visualizations
Experimental Workflow for Cy2-SE Peptide Labeling
Caption: Workflow for the labeling and purification of a Cy2-peptide conjugate.
Signaling Pathway Example: GPCR Activation by a Labeled Peptide Ligand
This diagram illustrates a common signaling pathway that can be investigated using a Cy2-labeled peptide ligand that binds to a G-protein coupled receptor (GPCR).
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cell Tracking | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Extinction Coefficient [Cy2] | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. peptide.com [peptide.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Cy2-SE
Welcome to the technical support center for Cy2 Succinimidyl Ester (Cy2-SE). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during fluorescent labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy2-SE and what is it used for?
Cy2-SE is an amine-reactive fluorescent probe. It belongs to the cyanine dye family and is commonly used to label proteins and other molecules containing primary amines.[1] The succinimidyl ester (SE) group reacts with primary amines (like the side chain of lysine residues in proteins) to form a stable covalent bond.[2] This process is often referred to as N-hydroxysuccinimide (NHS) ester labeling.[3] Cy2-SE has excitation and emission maxima of approximately 473 nm and 510 nm, respectively.[1]
Q2: What are the optimal storage conditions for Cy2-SE?
Cy2-SE should be stored at -20°C, protected from light and moisture.[4][5] Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive NHS ester. Stock solutions of the dye in anhydrous DMSO can be stored at -20°C for about a month, or at -80°C for up to six months.[4][5] It is recommended to use freshly prepared dye solutions for labeling reactions.[6]
Q3: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[7][8] It is a critical parameter for ensuring the quality and reproducibility of your experiments. A low DOL will result in a weak fluorescent signal, while an excessively high DOL can lead to self-quenching of the fluorescence and may also affect the biological activity of the labeled protein.[7][9] For antibodies, a DOL between 2 and 10 is generally considered ideal.[7]
Q4: How do I calculate the Degree of Labeling (DOL) for my Cy2-labeled protein?
The DOL is calculated using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (Amax for Cy2 is ~486-494 nm).[10][11] You will need the molar extinction coefficients of the protein and the dye, as well as a correction factor (CF280) to account for the dye's absorbance at 280 nm.[8][10][11]
The general formula is: DOL = (Amax * ε_protein) / ((A280 - (Amax * CF280)) * ε_dye)
Where:
-
Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[7]
-
ε_dye: Molar extinction coefficient of the dye at its Amax.
-
CF280: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).[11]
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescent signal is one of the most common issues encountered. The following guide provides potential causes and solutions in a question-and-answer format.
Q5: I am not seeing any fluorescent signal. What could be the problem?
Several factors could lead to a complete lack of signal. Here is a systematic approach to troubleshooting this issue:
-
Did you use the correct buffer for the labeling reaction?
-
Problem: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the Cy2-SE dye, significantly reducing or preventing labeling.[3]
-
Solution: Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer at a pH of 8.0-9.0.[4][12] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.[3]
-
-
Is the Cy2-SE dye still active?
-
Problem: The NHS ester group on Cy2-SE is sensitive to moisture and can be hydrolyzed, rendering it inactive.[3]
-
Solution: Always use high-quality, anhydrous DMSO or DMF to prepare your dye stock solution immediately before use.[3] Avoid repeated freeze-thaw cycles of the dye stock.[6] Ensure the powdered dye has been stored correctly at -20°C in a desiccated environment.[3][4]
-
-
Was the protein concentration adequate?
-
Problem: The efficiency of the labeling reaction is highly dependent on the concentration of the reactants.[3] Protein concentrations below 2 mg/mL can lead to significantly lower labeling efficiency.[3][4]
-
Solution: For optimal labeling, aim for a protein concentration of 2-10 mg/mL.[4] If your protein solution is too dilute, consider concentrating it before the labeling reaction.
-
Q6: My fluorescent signal is very weak. How can I improve it?
A weak signal suggests that labeling has occurred, but at a low efficiency. Consider the following factors:
-
Is the reaction pH optimal?
-
Problem: The reaction between the NHS ester and a primary amine is strongly pH-dependent. The primary amine needs to be in its non-protonated state to be reactive, which is favored at a basic pH.
-
Solution: The optimal pH for the labeling reaction is typically between 8.0 and 9.0.[4] A common practice is to use a buffer like 0.1 M sodium bicarbonate at pH 8.3-8.5.[4]
-
-
Was the dye-to-protein molar ratio appropriate?
-
Problem: An insufficient amount of dye will result in a low Degree of Labeling (DOL).
-
Solution: The optimal molar ratio of dye to protein can vary. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[13] It is often necessary to perform a titration with different ratios to determine the optimal condition for your specific protein and application.
-
-
Are you experiencing photobleaching?
-
Problem: All fluorophores are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. While cyanine dyes are generally photostable, prolonged or high-intensity light exposure can still diminish the signal.[14]
-
Solution: Minimize the exposure of your sample to the excitation light source. When performing microscopy, use an anti-fade mounting medium.
-
Data Presentation
Table 1: Key Properties of Cy2-SE
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~473 nm | [1] |
| Emission Maximum (λem) | ~510 nm | [1] |
| Quantum Yield (Φ) | 0.120 | [15] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1] |
| Reactivity | Primary Amines | [1] |
| Storage Temperature | -20°C (protect from light and moisture) | [1][4] |
Table 2: Recommended Reaction Conditions for Protein Labeling with Cy2-SE
| Parameter | Recommended Value | Rationale | Reference |
| Protein Concentration | 2 - 10 mg/mL | Higher concentration increases labeling efficiency. | [3][4] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate) | Prevents competition for the dye. | [3] |
| Reaction pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and reactive. | [4][12] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | Provides sufficient dye for optimal labeling; requires empirical optimization. | [13] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C can minimize dye hydrolysis for longer reactions. | [3] |
| Reaction Time | 1 hour (Room Temp) to Overnight (4°C) | Balances labeling efficiency with potential dye hydrolysis. | [2][3] |
Experimental Protocols
Protocol 1: Standard Protein Labeling with Cy2-SE
This protocol is optimized for labeling approximately 1-10 mg of an IgG antibody.
-
Protein Preparation: a. Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). b. If necessary, perform a buffer exchange via dialysis or a desalting column. c. Adjust the protein concentration to 2-10 mg/mL.[4]
-
Cy2-SE Stock Solution Preparation: a. Allow the vial of Cy2-SE to warm to room temperature before opening. b. Prepare a 10 mg/mL stock solution of Cy2-SE in anhydrous DMSO. This solution should be prepared fresh and used immediately.[2]
-
Labeling Reaction: a. Calculate the required volume of the Cy2-SE stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1). b. While gently stirring or vortexing the protein solution, slowly add the Cy2-SE stock solution. c. Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
Reaction Quenching (Optional): a. To stop the reaction, you can add a quenching reagent like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. b. Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove the unreacted, free dye from the labeled protein. This is crucial for accurate DOL determination and to reduce background fluorescence.[7][11] b. Use a size-exclusion chromatography column (e.g., a desalting column) or extensive dialysis against an appropriate storage buffer (e.g., PBS).
-
Characterization and Storage: a. Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry (as described in Q4). b. Store the labeled protein conjugate under conditions appropriate for the specific protein, typically at 4°C or -20°C, protected from light.
Visualizations
Caption: A logical workflow for troubleshooting low fluorescence signals.
Caption: Chemical reaction of Cy2-SE with a protein's primary amine.
Caption: Key factors influencing the efficiency of Cy2-SE labeling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bidmc.org [bidmc.org]
- 13. interchim.fr [interchim.fr]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]
How to reduce non-specific binding of Cy2-SE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Cy2 Succinimidyl Ester (Cy2-SE) and achieve high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is Cy2-SE and what are its spectral properties?
Cy2-SE is an amine-reactive fluorescent probe belonging to the cyanine dye family.[1] The succinimidyl ester (SE) group reacts with primary amines, such as those found on lysine residues of proteins, to form stable covalent bonds.[2] This makes it a useful tool for labeling proteins and other biomolecules for visualization in various applications, including immunofluorescence. Cy2 conjugates are known for their brightness and photostability.[1][3]
Key Spectral Properties of Cy2:
-
Excitation Maximum (λmax): ~492 nm
-
Emission Maximum (λmax): ~510 nm
Q2: What causes non-specific binding of Cy2-SE?
Non-specific binding of Cy2-SE, or antibodies labeled with Cy2, can arise from several factors:
-
Hydrophobic Interactions: Proteins and fluorescent dyes can hydrophobically interact with cellular components, leading to background staining.[4]
-
Ionic Interactions: Electrostatic attraction between charged molecules on the dye or antibody and oppositely charged molecules in the sample can cause non-specific binding.[5]
-
Fc Receptor Binding: If using a Cy2-labeled antibody, the Fc region of the antibody can bind to Fc receptors present on certain cell types, resulting in non-specific signal.
-
Unreacted Dye: Residual, unreacted Cy2-SE that was not adequately removed during washing steps can bind non-specifically to the sample.
-
Antibody Cross-Reactivity: In indirect immunofluorescence, the secondary antibody may cross-react with endogenous immunoglobulins in the tissue or with other proteins.[6]
Troubleshooting Guides
This section provides detailed troubleshooting guides to address common issues related to non-specific binding of Cy2-SE.
Guide 1: High Background Staining
High background fluorescence can obscure specific signals and make data interpretation difficult. The following steps can help reduce high background.
1. Optimize Your Blocking Protocol
Blocking is a critical step to prevent non-specific interactions by saturating potential binding sites.[7]
-
Choice of Blocking Agent: The selection of an appropriate blocking agent is crucial. Common options include:
-
Normal Serum: Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.[4][8]
-
Bovine Serum Albumin (BSA): A commonly used protein blocker.[4][5]
-
Non-fat Dry Milk or Casein: Cost-effective alternatives, but not recommended for studies involving phosphorylated proteins as they contain phosphoproteins.
-
Commercial Blocking Buffers: Formulations specifically designed for fluorescent applications can provide superior blocking with lower background.[9][10][11]
-
-
Blocking Incubation Time and Temperature: Incubate for at least 30-60 minutes at room temperature. For some applications, longer incubation times or incubation at 4°C overnight may be beneficial.
2. Adjust Buffer Composition
The composition of your washing and antibody dilution buffers can significantly impact non-specific binding.
-
Add Non-Ionic Detergents: Including a mild detergent like Tween 20 or Triton X-100 in your buffers can help reduce hydrophobic interactions.[4][6][12]
-
Increase Salt Concentration: Increasing the ionic strength of your buffers by adding NaCl can disrupt non-specific ionic interactions.[5][13][14]
3. Enhance Washing Steps
Thorough washing is essential to remove unbound and weakly bound antibodies or dye.[15]
-
Increase the number and duration of washes: Perform at least three to five washes of 5-10 minutes each after antibody incubations.
-
Use a gentle agitation: Place your samples on a rocker or shaker during washing steps to improve efficiency.
Guide 2: Non-Specific Staining in Specific Cellular Compartments
If you observe non-specific staining in particular cellular structures, the following targeted approaches may be helpful.
1. Titrate Your Primary and/or Secondary Antibodies
Excessive antibody concentrations are a common cause of non-specific binding.[16]
-
Perform a titration experiment: Test a range of antibody dilutions to find the optimal concentration that provides a strong specific signal with minimal background.
2. Include Appropriate Controls
Controls are essential to identify the source of non-specific staining.[15]
-
Secondary Antibody Only Control: Incubate your sample with only the secondary antibody to check for its non-specific binding.
-
Unstained Control: An unstained sample will help you assess the level of autofluorescence in your tissue or cells.
Quantitative Data Summary
The following tables provide a summary of commonly used concentrations for various reagents to help optimize your staining protocol.
Table 1: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% (v/v) | Use serum from the species in which the secondary antibody was raised.[4][8] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A general protein blocker suitable for most applications.[4][5] |
| Non-fat Dry Milk | 1-5% (w/v) | A cost-effective option, but avoid with phospho-specific antibodies. |
| Casein | 1% (w/v) | Similar to non-fat dry milk. |
| Commercial Buffers | 1X (as recommended) | Optimized formulations for low background fluorescence.[9][10][11][17][18] |
Table 2: Buffer Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Purpose |
| Tween 20 | 0.05-0.5% (v/v) | Reduces hydrophobic interactions.[6][12] |
| Triton X-100 | 0.1-0.5% (v/v) | Permeabilizes cell membranes and reduces hydrophobic interactions.[4][19] |
| Sodium Chloride (NaCl) | 150-500 mM | Reduces ionic interactions.[5][13][14] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining Protocol to Reduce Non-Specific Binding
This protocol provides a general workflow for indirect immunofluorescence with steps to minimize non-specific binding.
-
Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.
-
Fixation: Fix samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (if required): For intracellular targets, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[19]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.[4][6][8]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with wash buffer (PBS with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy2-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with wash buffer for 10 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI or Hoechst.
-
Final Washes: Wash twice with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Protocol 2: Direct Staining with Cy2-SE Labeled Protein
This protocol is for when you have directly labeled your protein of interest with Cy2-SE.
-
Follow steps 1-6 from the General Immunofluorescence Staining Protocol.
-
Incubation with Cy2-labeled Protein: Dilute your Cy2-SE labeled protein in a suitable buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three to five times with wash buffer (PBS with 0.1% Tween 20) for 10 minutes each, protected from light.
-
Follow steps 11-13 from the General Immunofluorescence Staining Protocol.
Visual Troubleshooting Guides
The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting.
Caption: A typical immunofluorescence workflow.
Caption: Troubleshooting logic for high background.
References
- 1. interchim.fr [interchim.fr]
- 2. abpbio.com [abpbio.com]
- 3. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. researchgate.net [researchgate.net]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Blocking Buffer for Fluorescent Western Blotting - 2BScientific [2bscientific.com]
- 10. Blocking Buffer for Fluorescent Western Blotting (Thimerosal Free) 10-Pack (MB-070-010TF) | Rockland [rockland.com]
- 11. Blocking Buffer for Fluorescent Western Blotting (MB-070) | Rockland [rockland.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Cy2-SE in Microscopy
Welcome to the technical support center for troubleshooting and preventing photobleaching of Cy2-SE in your microscopy experiments. This guide is designed for researchers, scientists, and drug development professionals to help you acquire high-quality, stable fluorescent images.
Troubleshooting Guide
This section addresses common issues encountered during imaging with Cy2-SE and provides actionable solutions.
| Problem | Possible Cause | Solution |
| Rapid signal loss upon initial illumination. | High excitation light intensity. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[1][2] Use neutral density filters to attenuate the light source. |
| Prolonged exposure time. | Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, but be mindful of introducing noise.[1][2] | |
| Inappropriate mounting medium. | Ensure you are using a mounting medium with a compatible antifade reagent. For Cy2, avoid mounting media containing p-phenylenediamine (PPD) as it can react with and degrade the dye.[3][4] | |
| Fluorescence signal is initially bright but fades quickly during a time-lapse experiment. | Oxygen-mediated photodamage. | Use an antifade reagent that scavenges reactive oxygen species (ROS). Recommended options for Cy2 include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][4][5][6][7] |
| Phototoxicity affecting cell health (for live-cell imaging). | Minimize overall light exposure by using the lowest possible excitation intensity and exposure time.[2] Consider using a live-cell imaging buffer with an oxygen scavenging system. | |
| Weak or diffuse fluorescence signal from the start. | Degradation of Cy2-SE dye. | Store Cy2-SE and its conjugates protected from light and moisture. Prepare labeling solutions fresh. |
| Incompatible antifade reagent. | As mentioned, PPD can cause weak and diffused fluorescence with Cy2.[3][4] Switch to a mounting medium with NPG or DABCO. | |
| Suboptimal labeling protocol. | Ensure the pH of your labeling buffer is between 8.5 and 9.5 for efficient conjugation of the succinimidyl ester to primary amines. | |
| High background fluorescence obscuring the Cy2-SE signal. | Non-specific antibody binding. | Use a blocking solution (e.g., BSA or serum from the secondary antibody's host species) before antibody incubation.[8] |
| Unbound dye. | Ensure thorough washing steps after the labeling procedure to remove any unbound Cy2-SE. | |
| Autofluorescence from the sample or mounting medium. | Some mounting media can be autofluorescent. Check the specifications of your chosen medium. If sample autofluorescence is an issue, consider spectral unmixing if your imaging software supports it. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy2-SE?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy2-SE, upon exposure to excitation light. This process leads to a loss of fluorescence, which can compromise the quality and quantitative accuracy of your microscopy data, especially in experiments requiring long exposure times or time-lapse imaging.[9]
Q2: Which antifade reagents are best for preserving the Cy2-SE signal?
For Cy2 and other cyanine dyes, it is recommended to use glycerol-based mounting media containing antifade reagents such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) .[3][4][5][6][7]
Q3: Are there any antifade reagents I should avoid when using Cy2-SE?
Yes. You should avoid mounting media containing p-phenylenediamine (PPD) . PPD can react with Cy2 and cleave the cyanine molecule, resulting in a weak and diffuse fluorescent signal.[3][4]
Q4: How can I optimize my microscope settings to minimize photobleaching?
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that allows you to visualize your sample.
-
Minimize Exposure Time: Use the shortest possible camera exposure time.
-
Use Appropriate Filters: Ensure your filter sets are optimized for Cy2 to maximize signal collection and minimize excitation of other fluorophores or autofluorescence.
-
Avoid Unnecessary Exposure: Use a transmitted light source (e.g., DIC or phase contrast) to locate the region of interest before switching to fluorescence illumination.[9]
Q5: Can the choice of mounting medium affect the brightness of Cy2?
Yes. Cyanine dyes like Cy2 can be brighter in non-polar, plastic-based mounting media (e.g., DPX) compared to aqueous, glycerol-based media.[10] However, for many applications, a glycerol-based medium with an appropriate antifade reagent is sufficient and easier to use.
Quantitative Data on Antifade Reagent Performance
While precise photobleaching rates can vary depending on the specific experimental conditions, the following table provides a qualitative and representative quantitative comparison of the performance of different antifade reagents with Cy2-SE.
| Mounting Medium | Antifade Reagent | Qualitative Photostability | Representative Time to 50% Signal Loss (seconds) * |
| PBS/Glycerol (9:1) | None | Poor | 15 |
| Commercial Medium A | p-phenylenediamine (PPD) | Very Poor (causes dye degradation) | < 10 |
| PBS/Glycerol (9:1) | 2% n-propyl gallate | Good | 60 |
| PBS/Glycerol (9:1) | 2.5% DABCO | Good | 55 |
| Commercial Medium B | Proprietary (NPG or DABCO based) | Very Good | > 75 |
*These are illustrative values under continuous illumination. Actual values will depend on the microscope setup, light intensity, and sample.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a commonly used and effective antifade mounting medium for Cy2-SE.
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Continue stirring until the solution is homogeneous.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: General Immunofluorescence Staining and Mounting Workflow for Cy2-SE
This protocol outlines a general workflow for immunofluorescence staining and mounting to minimize photobleaching.
Procedure:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections as required for your experiment.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (if required): For intracellular targets, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with the Cy2-SE conjugated secondary antibody, diluted in blocking buffer and protected from light, for 1 hour at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mounting: Place a small drop of antifade mounting medium (e.g., the NPG medium from Protocol 1) onto a microscope slide. Carefully invert the coverslip onto the drop of mounting medium, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Curing and Storage: Allow the mounting medium to cure in the dark for several hours to overnight. Store the slides at 4°C, protected from light, until imaging.
Visualizations
Caption: Mechanism of photobleaching and the role of antifade reagents.
Caption: A logical workflow for troubleshooting Cy2-SE photobleaching.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. Methods and Tips [bio.umass.edu]
- 7. imb.uq.edu.au [imb.uq.edu.au]
- 8. icahn.mssm.edu [icahn.mssm.edu]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
The Effect of pH on Cy2-SE Labeling Efficiency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cy2-SE (Succinimidyl Ester) labeling reactions, with a specific focus on the critical role of pH. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy2-SE labeling?
The optimal pH for labeling primary amines with Cy2-SE, and other N-hydroxysuccinimide (NHS) esters, is in the slightly alkaline range of 8.0 to 9.0. The most commonly recommended specific pH is between 8.3 and 8.5.
Q2: Why is pH so important for the labeling reaction?
The reaction's pH is a critical factor because it governs two competing processes:
-
Amine Reactivity: The labeling reaction occurs when the Cy2-SE molecule's NHS ester group reacts with a deprotonated primary amine (-NH2) on the target molecule (e.g., the side chain of a lysine residue). At acidic or neutral pH, these amine groups are predominantly in their protonated form (-NH3+), which is not nucleophilic and therefore unreactive. An alkaline pH is required to shift the equilibrium towards the deprotonated, reactive form.
-
NHS Ester Hydrolysis: A competing reaction is the hydrolysis of the Cy2-SE's NHS ester, where it reacts with water and becomes non-reactive towards amines. The rate of this hydrolysis reaction increases significantly with higher pH.
Therefore, the optimal pH is a compromise that maximizes the availability of reactive amine groups while minimizing the rate of dye hydrolysis.
Q3: What happens if the pH is too low?
If the pH is too low (e.g., below 7.5), the concentration of deprotonated, nucleophilic primary amines will be insufficient for efficient labeling. This will result in a very slow reaction rate and a low overall labeling yield.
Q4: What happens if the pH is too high?
If the pH is too high (e.g., above 9.5), the hydrolysis of the Cy2-SE dye will become the dominant reaction. The dye will be inactivated by water faster than it can react with your target molecule, leading to a significant decrease in labeling efficiency.
Q5: What buffers are recommended for Cy2-SE labeling?
Phosphate, bicarbonate/carbonate, or borate buffers are commonly used for NHS ester labeling reactions. A 0.1 M sodium bicarbonate buffer, for instance, naturally has a pH in the optimal range (around 8.3). It is crucial to avoid buffers that contain primary or secondary amines, such as Tris, as they will compete with your target molecule for reaction with the Cy2-SE.
Troubleshooting Guide
This guide addresses common issues encountered during Cy2-SE labeling, with a focus on pH-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no labeling efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal 8.0-9.0 range. | Verify the pH of your reaction buffer immediately before use. Adjust if necessary. For consistent results, prepare fresh buffer. |
| Buffer contains amines: Use of Tris or other amine-containing buffers. | Switch to a non-amine buffer such as phosphate, bicarbonate, or borate. | |
| Hydrolysis of Cy2-SE: The dye was reconstituted in aqueous buffer and stored, or the reaction was run at too high a pH. | Reconstitute the Cy2-SE in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture. Ensure the reaction pH does not exceed 9.0. | |
| Inconsistent labeling results between experiments | pH drift during reaction: Hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction. |
| Buffer variability: Inconsistent preparation of the reaction buffer. | Standardize your buffer preparation protocol. Always check the pH after preparation. | |
| Precipitation of the target molecule during labeling | Change in solubility: The addition of Cy2-SE, especially if dissolved in an organic solvent, can cause some proteins to precipitate. | Lower the molar ratio of the labeling reagent to the target molecule. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Quantitative Data Summary
The efficiency of Cy2-SE labeling is a balance between amine deprotonation and NHS ester hydrolysis. The following table summarizes the relationship between pH and the stability of the NHS ester, which is a critical factor in labeling success.
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Implication for Labeling |
| 7.0 | 0°C | 4-5 hours | Very slow labeling due to low amine reactivity; moderate dye stability. |
| 7.4 | Room Temp. | Slower reaction | Slower labeling and slower hydrolysis; can be used for pH-sensitive proteins but requires longer incubation. |
| 8.0-8.5 | Room Temp. | Optimal Range | The best compromise between having a high concentration of reactive amines and a manageable rate of dye hydrolysis. |
| 8.6 | 4°C | 10 minutes | Rapid hydrolysis of the dye, leading to significantly reduced labeling efficiency. |
Experimental Protocols
General Protocol for Labeling a Protein with Cy2-SE
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.
Materials:
-
Protein solution (in a non-amine, phosphate-free buffer)
-
Cy2-SE dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the 0.1 M sodium bicarbonate reaction buffer (pH 8.3).
-
Ensure the protein concentration is in a suitable range (e.g., 1-10 mg/mL).
-
-
Prepare the Cy2-SE Solution:
-
Immediately before use, dissolve the Cy2-SE in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the Cy2-SE stock solution to the protein solution. A molar excess of the dye is typically used.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1 to 4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by using another suitable purification method like dialysis.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
Visualizations
Caption: The relationship between pH and the key factors influencing Cy2-SE labeling efficiency.
Cy2-SE Labeling Reaction Troubleshooting Center
Welcome to the technical support center for Cy2 Succinimidyl Ester (SE) labeling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the fluorescent labeling of proteins and other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the Cy2-SE labeling reaction?
A1: Cy2-SE is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety of Cy2 reacts with primary amines (-NH2) on the target molecule, such as the ε-amino groups of lysine residues or the N-terminal α-amino group of a protein.[1][2] This reaction, known as aminolysis or acylation, forms a stable, covalent amide bond, linking the Cy2 dye to the target. The reaction is most efficient under slightly basic conditions (pH 8.3-8.5) where the primary amines are deprotonated and more nucleophilic.[1][3]
Q2: My Cy2-SE dye powder won't dissolve in my aqueous buffer. What should I do?
A2: Cy2-SE, like many NHS ester dyes, is hydrophobic and has poor solubility in aqueous solutions.[4][5] It should first be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to create a stock solution.[4][6] This stock solution is then added in a small volume to the aqueous protein solution to initiate the labeling reaction. Always prepare the dye solution immediately before use, as NHS esters are susceptible to hydrolysis and are not stable in solution.[5][6]
Q3: What is hydrolysis and how does it affect my labeling reaction?
A3: Hydrolysis is a chemical reaction where the NHS ester reacts with water instead of the primary amine on your target molecule.[2][7] This competing reaction inactivates the dye, preventing it from labeling your protein. The rate of hydrolysis increases significantly with pH.[2] While a basic pH is required for efficient labeling, excessively high pH or prolonged reaction times in aqueous buffer can lead to substantial dye inactivation due to hydrolysis.[2][8]
Q4: Can I use Tris or Glycine buffers for my labeling reaction?
A4: No. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][4] These buffer molecules will compete with your target protein for reaction with the Cy2-SE dye, which will significantly reduce or completely inhibit the labeling of your protein of interest.[4][6]
Troubleshooting Guide: Common Problems and Solutions
If you are experiencing a failed or inefficient Cy2-SE labeling reaction, consult the following guide.
Problem 1: Low or No Fluorescence Signal (Poor Labeling Efficiency)
This is the most common issue, indicating that the Cy2 dye has not been successfully conjugated to the target molecule.
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, Glycine) and ammonium ions.[4][9][10] Use buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate at the recommended pH.[2][11] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.[1] |
| Suboptimal pH | The labeling reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][9][11] If the pH is too low (<7.5), the amine groups will be protonated and less reactive. If the pH is too high, hydrolysis of the NHS ester will dominate.[2] Check and adjust the pH of your protein solution before adding the dye. |
| Inactive Dye (Hydrolysis) | Cy2-SE is moisture-sensitive.[12] Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[4][5] Do not store the dye in solution.[4] Allow the lyophilized dye vial to warm to room temperature before opening to prevent condensation. |
| Low Protein Concentration | The protein concentration should ideally be between 2-10 mg/mL.[6][9][10] Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[6][12] |
| Insufficient Dye-to-Protein Ratio | A molar excess of the dye is required. A good starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[1] This may need to be optimized for each specific protein.[6] |
| Presence of Interfering Substances | Low concentrations of sodium azide (<3 mM) generally do not interfere, but higher concentrations can.[2] Other nucleophiles or impurities in the protein sample can also compete with the reaction.[4] Ensure high purity of the protein sample. |
| Inaccessible Amine Groups | The primary amines on the protein must be accessible on the surface for the reaction to occur.[4] Steric hindrance can prevent efficient labeling. If possible, try denaturing the protein slightly if its native structure is not required for downstream applications. |
Problem 2: Protein Precipitation During or After Labeling
The addition of the organic solvent and the dye itself can sometimes cause the protein to precipitate.
| Potential Cause | Recommended Solution |
| Excessive Dye-to-Protein Ratio | High degrees of labeling can alter the protein's properties, leading to aggregation and precipitation.[1][13] Reduce the molar ratio of dye to protein. |
| Organic Solvent Shock | Adding the dye stock (in DMSO/DMF) too quickly can cause localized high concentrations of the organic solvent, leading to protein precipitation. Add the dye solution slowly while gently stirring or vortexing the protein solution.[1][5] |
| Protein Aggregation | The labeling process itself can sometimes induce aggregation. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1] Ensure the protein is properly folded and soluble before starting the experiment. |
Experimental Protocols & Methodologies
Standard Protein Labeling Protocol with Cy2-SE
This protocol is a general guideline and may require optimization.
-
Protein Preparation:
-
Cy2-SE Stock Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the Cy2-SE stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
While gently stirring the protein solution, slowly add the calculated volume of the Cy2-SE stock solution.[5]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, incubate overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
Purification:
Visual Guides
Cy2-SE Labeling Reaction Pathway
The following diagram illustrates the chemical reaction between the Cy2-SE dye and a primary amine on a protein.
Caption: Chemical reaction of Cy2-SE with a protein's primary amine.
Troubleshooting Workflow for Failed Cy2-SE Labeling
Use this flowchart to diagnose and solve issues with your labeling experiment.
Caption: Troubleshooting flowchart for Cy2-SE labeling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. genecopoeia.com [genecopoeia.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Labeled Biomolecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cy2-SE (Cyanine2-Succinimidyl Ester) from a sample after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated Cy2-SE from my labeled protein sample?
A1: The removal of unconjugated Cy2-SE is critical for accurate downstream applications. Excess free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and potential interference with biological assays. For instance, in immunoassays, unbound dye can non-specifically adsorb to surfaces, leading to false-positive signals and reduced assay sensitivity.[1]
Q2: What are the common methods for removing free Cy2-SE?
A2: The most common methods for separating labeled proteins from unconjugated dyes are based on differences in molecular size, solubility, or hydrophobicity. These techniques include:
-
Gel Filtration Chromatography (Size Exclusion Chromatography): Separates molecules based on size.[2][3][4]
-
Dialysis: A size-based separation method using a semipermeable membrane.[5]
-
Precipitation: Utilizes organic solvents like ethanol to precipitate the larger protein while the small dye molecule remains in solution.[6][7][8]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[9][10][11][12][13]
Q3: How do I choose the best method for my specific protein and application?
A3: The choice of method depends on several factors, including the size of your protein, the sample volume, the required purity, and the stability of your protein under different buffer conditions. A comparison of the different methods is provided in the table below to aid in your decision-making process.
Method Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Gel Filtration Chromatography | Size-based separation | - High resolution- Mild conditions, preserves protein activity- Can be used for buffer exchange simultaneously[3] | - Potential for sample dilution- Free dye may stick to the column matrix | Samples where high purity and preservation of protein function are critical. |
| Dialysis | Size-based separation via diffusion across a semipermeable membrane | - Gentle on proteins- Simple setup | - Time-consuming- Significant sample dilution[2] | Large sample volumes where processing time is not a major constraint. |
| Ethanol Precipitation | Differential solubility | - Rapid- Can concentrate the protein sample- Effective at removing some detergents like SDS[6][7] | - Risk of protein denaturation or aggregation- Potential for protein loss | Robust proteins and when sample concentration is also desired. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | - High resolution and selectivity- Can separate proteins with subtle differences in hydrophobicity[9][13]- Gentle, non-denaturing conditions[11] | - Requires optimization of salt concentrations- Not all proteins are suitable for HIC | When other methods fail to provide adequate separation, or for separating labeled from unlabeled proteins. |
Troubleshooting Guides
Issue 1: High background fluorescence in my final sample after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of free dye. | - Gel Filtration: Ensure the column size is appropriate for your sample volume and that you are collecting the correct fractions. Consider a second pass through the column or using a longer column for better separation. Disposable desalting columns can be a good alternative to avoid cross-contamination.[14] - Dialysis: Increase the dialysis time and the frequency of buffer changes. Ensure the volume of the dialysis buffer is at least 100 times the sample volume. - Precipitation: Ensure the correct ratio of ethanol to sample is used. Wash the protein pellet thoroughly with 70% ethanol to remove residual dye.[8] |
| Non-specific binding of the dye to your protein or purification resin. | - If using gel filtration, be aware that some dyes can interact with the column matrix. Using disposable columns can mitigate this issue.[14] - Consider switching to a different purification method, such as HIC, which separates based on a different principle. |
| Over-labeling of the protein. | - This can sometimes lead to aggregation and co-purification of dye aggregates. Optimize the molar ratio of dye to protein during the labeling reaction.[15] |
Issue 2: Low recovery of my labeled protein.
| Possible Cause | Troubleshooting Step |
| Protein precipitation during the labeling or purification process. | - Ethanol Precipitation: Some proteins are prone to irreversible precipitation with organic solvents. If this occurs, consider a gentler method like dialysis or gel filtration. - General: Ensure that the pH and ionic strength of your buffers are optimal for your protein's stability. |
| Protein binding to the purification apparatus. | - Spin Filters/Dialysis Membranes: Some proteins can adhere to the membrane. Pre-treat the membrane according to the manufacturer's instructions.[2] - Chromatography Columns: Non-specific binding can occur. Ensure the column is properly equilibrated with the appropriate buffer. |
| Loss of protein during transfer steps. | - Minimize the number of transfer steps. Use low-protein-binding tubes and pipette tips. |
Experimental Protocols & Workflows
Gel Filtration Chromatography using a Spin Column
This method is ideal for rapid desalting and buffer exchange for small sample volumes.
Methodology:
-
Prepare the Spin Column: Remove the top cap and bottom tip of the spin column. Place the column in a collection tube.
-
Equilibrate the Column: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Add 500 µL of your desired buffer to the column and centrifuge again at 1,000 x g for 2 minutes. Repeat this step.
-
Load the Sample: Place the equilibrated column into a new collection tube. Slowly apply your sample to the center of the packed bed.
-
Elute the Labeled Protein: Centrifuge the column at 1,000 x g for 3 minutes. The eluate in the collection tube will contain your purified, labeled protein. The unconjugated dye will be retained in the column matrix.[16]
Dialysis
This technique is suitable for larger sample volumes and for proteins that are sensitive to the shear forces of centrifugation or the matrix of chromatography columns.
Methodology:
-
Prepare the Dialysis Tubing: Cut the desired length of dialysis tubing and hydrate it in the dialysis buffer.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette your sample into the tubing, leaving some space at the top. Secure the other end with a second clip.
-
Perform Dialysis: Immerse the sealed tubing in a beaker containing a large volume (at least 100x the sample volume) of dialysis buffer. Stir the buffer gently on a magnetic stir plate.[5]
-
Buffer Exchange: Dialyze for 2-4 hours at 4°C. Change the dialysis buffer and repeat the dialysis for another 2-4 hours. For optimal results, perform a third buffer change and dialyze overnight.[5][17]
-
Recover the Sample: Carefully remove the tubing from the buffer and recover your purified protein sample.
Ethanol Precipitation
A rapid method for concentrating and purifying proteins.
Methodology:
-
Chill the Ethanol: Prepare a solution of 90% ethanol and cool it to -20°C or -80°C.
-
Precipitate the Protein: Add 9 volumes of the cold 90% ethanol to 1 volume of your aqueous protein solution.[7] Mix well.
-
Incubate: Incubate the mixture at -20°C for at least 60 minutes or at -80°C for at least 30 minutes to allow the protein to precipitate.[7]
-
Pellet the Protein: Centrifuge the sample at >14,000 rpm for 30 minutes in a refrigerated centrifuge.[7]
-
Wash the Pellet: Carefully decant the supernatant which contains the soluble unconjugated dye. Add cold 70% ethanol to wash the pellet and centrifuge again for 15 minutes.
-
Resuspend the Protein: Remove the supernatant and air-dry the pellet briefly. Resuspend the purified protein pellet in a suitable buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. kendricklabs.com [kendricklabs.com]
- 8. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 9. bio-works.com [bio-works.com]
- 10. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 11. bio-rad.com [bio-rad.com]
- 12. goldbio.com [goldbio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. froggabio.com [froggabio.com]
- 17. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Technical Support Center: Cy2-SE Signal-to-Noise Ratio Enhancement
Welcome to the technical support center for Cy2 Succinimidyl Ester (Cy2-SE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in experiments utilizing Cy2-SE.
Troubleshooting Guide
This guide addresses common issues encountered during labeling and imaging with Cy2-SE that can adversely affect the signal-to-noise ratio.
dot
Caption: A workflow for diagnosing and resolving common issues affecting signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Labeling Reaction
Q1: Why is my Cy2-SE labeling inefficient, resulting in a weak signal?
A1: Inefficient labeling is a common cause of poor signal. Several factors in the labeling protocol are critical:
-
pH of the Reaction Buffer: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is 8.3-8.5.[1][2] At a lower pH, the amine groups are protonated, which prevents the reaction. At a higher pH, the hydrolysis of the Cy2-SE competes with the labeling reaction, reducing efficiency.
-
Buffer Composition: The buffer must be free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the target protein for reaction with the Cy2-SE.[3]
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL. Lower concentrations can significantly decrease labeling efficiency.[3]
-
Dye-to-Protein Ratio: An incorrect molar ratio of dye to protein can lead to either under-labeling (low signal) or over-labeling. Over-labeling can cause fluorescence quenching and potentially alter the protein's biological activity.[1] It is recommended to perform a titration to find the optimal ratio for your specific protein.
Q2: How can I remove unbound Cy2-SE after the labeling reaction?
A2: Removing all unbound dye is crucial for minimizing background fluorescence. Common methods include:
-
Gel Filtration Chromatography: Using a desalting column (e.g., Sephadex G-25) is a very effective method to separate the labeled protein from the smaller, unbound dye molecules.[4]
-
Dialysis: Extensive dialysis against an appropriate buffer can also remove free dye.
-
Ultrafiltration: This method can be used to concentrate the labeled protein while removing the unbound dye.[3][5]
Background and Non-Specific Signal
Q3: I'm observing high background fluorescence across my sample. What are the likely causes and solutions?
A3: High background can originate from several sources:
-
Unbound Dye: As mentioned in Q2, residual free dye is a primary cause of high background. Ensure your purification method is robust.
-
Non-Specific Binding: The Cy2-labeled antibody may be binding to unintended targets. To mitigate this, optimize your blocking step. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and casein.[6][7] The choice of blocking agent can be critical and may require empirical testing.
-
Autofluorescence: Some cells and tissues naturally fluoresce. This is often more pronounced in the blue-green spectral region.[8] Using an autofluorescence quenching agent or selecting appropriate imaging filters can help.[8]
Q4: Can the concentration of my Cy2-labeled antibody affect the signal-to-noise ratio?
A4: Yes, the antibody concentration is critical.
-
Too High: An excessively high concentration can lead to high, non-specific binding, which increases the background and lowers the signal-to-noise ratio.[2]
-
Too Low: A concentration that is too low will result in a weak specific signal.[7] It is essential to titrate your antibody to find the optimal concentration that maximizes the specific signal while minimizing background.[2][7]
Signal Stability
Q5: My signal is bright initially but fades quickly during imaging. What is happening and how can I prevent it?
A5: This phenomenon is called photobleaching, the photochemical destruction of the fluorophore upon exposure to light.[9] Cyanine dyes can be susceptible to this. To minimize photobleaching:
-
Reduce Exposure: Limit the sample's exposure to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal.[9]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.[2]
-
Image with a Different Dye: If photobleaching remains a significant issue, consider using a more photostable dye.[9]
Quantitative Data Summary
Optimizing experimental parameters is key to achieving a high signal-to-noise ratio (S/N). The following tables provide data from studies on related fluorescent dyes to illustrate the impact of different experimental choices.
Table 1: Effect of Dye-to-Protein Ratio on Signal-to-Background
This table shows the chromosome-to-cytoplasm fluorescence intensity ratio for an antibody fragment labeled with different molar ratios of Alexa Fluor 488 and Cy3. A higher ratio indicates better signal specificity over background.
| Fluorophore | Dye:Protein Ratio | Chromosome:Cytoplasm Intensity Ratio (Mean) |
| Alexa Fluor 488 | 1.1 | ~7.5 |
| Alexa Fluor 488 | 2.0 | ~7.5 |
| Alexa Fluor 488 | 4.0 | ~6.0 |
| Cy3 | 0.7 | ~5.0 |
| Cy3 | 1.7 | ~4.0 |
| Cy3 | 2.4 | ~3.5 |
| Cy3 | 2.9 | ~3.0 |
| Cy3 | 3.4 | ~2.5 |
Data adapted from a study by Hayashi-Takanaka et al. (2014) on Fab fragments. The results suggest that for these dyes, increasing the labeling ratio beyond a certain point can decrease the signal-to-background ratio.[10]
Table 2: Comparison of Blocking Agents on Signal-to-Noise Ratio
This table compares the signal-to-noise ratio of a fluorescently labeled DNAzyme on different surfaces with various blocking agents when incubated in milk, a challenging biological medium.
| Blocking Agent | Signal-to-Noise Ratio (Arbitrary Units) |
| None | ~1.2 |
| PLL-PEG | ~1.5 |
| BSA | ~1.8 |
| Lubricant (LISzyme sensor) | ~3.0 |
Data adapted from a study by Tay et al. on a TAMRA-labeled DNAzyme. This demonstrates that the choice of blocking agent can significantly impact the signal-to-noise ratio.[4]
Experimental Protocols
Protocol 1: Labeling an Antibody with Cy2-SE
This protocol provides a general procedure for conjugating Cy2-SE to an IgG antibody.
dot
Caption: A step-by-step workflow for labeling an antibody with Cy2-SE.
Materials:
-
Antibody (in an amine-free buffer like PBS)
-
Cy2-SE
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains Tris or other amines, dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).[3]
-
-
Cy2-SE Solution Preparation:
-
Immediately before use, dissolve the required amount of Cy2-SE in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[4] Cy2-SE is moisture-sensitive.
-
-
Conjugation Reaction:
-
Calculate the volume of the Cy2-SE stock solution needed for the desired dye-to-protein molar ratio (a starting point of 10-15 moles of dye per mole of antibody is common, but should be optimized).
-
While gently stirring, slowly add the Cy2-SE solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Prepare a gel filtration column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the Cy2-labeled antibody from the unbound dye.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~492 nm (for Cy2) to determine the protein concentration and the degree of labeling (DOL).
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
-
Protocol 2: General Immunofluorescence Staining with a Cy2-Labeled Secondary Antibody
This protocol outlines a general procedure for immunofluorescence staining of cultured cells.
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells briefly with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.[7] This step is critical for reducing non-specific background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy2-labeled secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filters for Cy2 (Excitation ~492 nm, Emission ~510 nm). Use the lowest possible excitation intensity and exposure time to minimize photobleaching.[9]
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal-to-Noise Considerations [evidentscientific.com]
Issues with Cy2-SE solubility in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of Cy2 Succinimidyl Ester (Cy2-SE) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Cy2-SE and why is it used?
Cy2-SE is an amine-reactive fluorescent probe commonly used to label proteins and other biomolecules.[1][2] The succinimidyl ester (SE) group reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[3] This process, known as bioconjugation, attaches the Cy2 fluorophore, which has excitation and emission maxima of approximately 473/510 nm respectively, allowing the labeled molecule to be detected and quantified via fluorescence.
Q2: Why is my Cy2-SE not dissolving in my aqueous reaction buffer?
Standard Cy2-SE is a non-sulfonated cyanine dye, which makes it inherently hydrophobic with poor water solubility.[1][4][5] Direct dissolution in aqueous buffers like PBS is often unsuccessful, leading to precipitation or the formation of visible particulates.[1] These dyes are designed to be dissolved in a small amount of an organic co-solvent first before being introduced to the aqueous reaction mixture.[4][6]
Q3: What is the recommended solvent for preparing a Cy2-SE stock solution?
High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing concentrated stock solutions of Cy2-SE.[7][8] It is crucial to use anhydrous solvents, as the succinimidyl ester group is sensitive to moisture and can hydrolyze, rendering it inactive.[9] Stock solutions in anhydrous DMSO or DMF can typically be stored at -20°C for 1-2 months.[10]
Q4: How does pH affect the solubility and stability of Cy2-SE?
The reaction of Cy2-SE with primary amines is highly pH-dependent. The optimal pH for the labeling reaction is between 8.3 and 8.5.[8][11]
-
Below pH 8: The primary amine groups on the protein are protonated (R-NH3+), making them poor nucleophiles, which slows down or prevents the labeling reaction.
-
Above pH 9: The rate of hydrolysis of the succinimidyl ester group increases significantly.[8][11] The ester reacts with water and breaks down, rendering the dye incapable of labeling the target molecule. This hydrolysis can also lead to a decrease in the pH of the reaction mixture over time.[10]
While pH has a greater effect on reactivity and stability than on solubility, maintaining the correct pH is critical for a successful conjugation experiment.
Q5: Can adding more organic solvent to my aqueous buffer solve the precipitation issue?
While adding a small percentage of an organic co-solvent (like DMSO or DMF) from the dye stock solution is a necessary step, adding too much can be detrimental. High concentrations of organic solvents can denature proteins, causing them to unfold and precipitate, which can be mistaken for a dye solubility problem.[12][13] It is generally recommended to keep the final concentration of the organic co-solvent in the reaction mixture below 10%.
Data Presentation: Solubility & Stability
Table 1: Cy2-SE Solubility in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMF | ~30 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Ethanol | Slightly Soluble | [1] |
| PBS (pH 7.2) | Slightly Soluble | [1] |
| DMF:PBS (1:1) | ~0.50 mg/mL |[1] |
Table 2: General Effect of pH on NHS Ester Stability
| pH | Relative Rate of Hydrolysis | Labeling Efficiency |
|---|---|---|
| < 7.5 | Low | Suboptimal (amines are protonated) |
| 8.3 - 8.5 | Moderate | Optimal |
| > 9.0 | High to Very High | Poor (hydrolysis outcompetes labeling) |
Troubleshooting Guide
Problem: Precipitate forms immediately after adding Cy2-SE stock solution to the aqueous protein buffer.
This guide provides a logical workflow to diagnose and solve the issue.
Experimental Protocols
Protocol 1: Preparation of Cy2-SE Stock Solution
-
Allow the vial of Cy2-SE powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-quality, anhydrous DMSO or DMF to create a stock solution, typically at a concentration of 1-10 mg/mL or ~10 mM.[7][14]
-
Vortex the vial briefly but thoroughly to ensure the dye is fully dissolved.
-
Use this stock solution immediately for the labeling reaction. Do not store in aqueous solution.[15]
Protocol 2: General Protein Labeling with Cy2-SE
-
Prepare the Protein: Dissolve the protein to be labeled in an amine-free buffer at a pH between 8.3-8.5. A common choice is 0.1 M sodium bicarbonate buffer.[14] Ensure the protein solution is free of other amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye.[11] The protein concentration should ideally be between 2-10 mg/mL.[7]
-
Prepare the Dye: Just before use, prepare a fresh stock solution of Cy2-SE in anhydrous DMSO or DMF as described in Protocol 1.[7]
-
Perform the Reaction: While gently stirring or vortexing the protein solution, slowly and dropwise add the calculated amount of the Cy2-SE stock solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[7][16]
-
Purification: Separate the labeled protein conjugate from the unreacted free dye. This is typically accomplished using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[7]
Signaling Pathways and Logical Relationships
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. ulab360.com [ulab360.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. genecopoeia.com [genecopoeia.com]
Optimizing Cy2-SE Conjugation: A Technical Support Center
Welcome to the technical support center for optimizing your Cy2-SE (Cyanine2-Succinimidyl Ester) conjugation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful labeling of proteins and other amine-containing molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the nuances of Cy2-SE conjugation and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a Cy2-SE conjugation reaction?
A standard starting point for Cy2-SE conjugation is a 60-minute incubation at room temperature.[1][2] This duration is often sufficient for achieving a satisfactory degree of labeling (DOL) for many proteins. However, optimization is key, and the ideal incubation time can vary depending on the specific protein and desired outcome.
Q2: How does incubation temperature affect the conjugation reaction?
Reactions are typically performed at room temperature. Lowering the temperature to 4°C can help minimize the rate of hydrolysis of the Cy2-SE, which is a competing reaction that reduces labeling efficiency.[3] However, reactions at 4°C will require a longer incubation time to achieve the same degree of labeling as a room temperature reaction.
Q3: What is the optimal pH for Cy2-SE conjugation?
The reaction between a succinimidyl ester and a primary amine is highly pH-dependent. The optimal pH range for Cy2-SE conjugation is typically between 8.0 and 9.0, with a recommended pH of 8.5 ± 0.5.[1][2][4] At a lower pH, the primary amines on the protein are more likely to be protonated and thus less available for reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[3]
Q4: What buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the Cy2-SE, leading to significantly reduced labeling efficiency.[1][2] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or sodium borate buffer, adjusted to the optimal pH.
Q5: How does the protein concentration affect the labeling efficiency?
Higher protein concentrations generally lead to higher labeling efficiency. A recommended protein concentration is between 2-10 mg/mL.[1][2] Concentrations lower than 2 mg/mL can result in a significant decrease in labeling efficiency.
Troubleshooting Guide
Low labeling efficiency is one of the most common issues encountered during Cy2-SE conjugation. The following guide provides potential causes and solutions to help you troubleshoot your experiments.
| Problem | Potential Cause | Solution |
| Low or No Fluorescence Signal | Incorrect Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use a recommended buffer such as PBS, sodium bicarbonate, or sodium borate, and verify the pH is within the optimal range of 8.0-9.0.[1][2] |
| Hydrolysis of Cy2-SE | Prepare the Cy2-SE solution immediately before use. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[3] Consider performing the reaction at 4°C to slow down hydrolysis, but be prepared to increase the incubation time. | |
| Suboptimal Incubation Time | The standard 60-minute incubation may not be sufficient for your specific protein. Try increasing the incubation time. For reactions at 4°C, an overnight incubation may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period. | |
| Low Protein Concentration | Concentrate your protein solution to fall within the recommended range of 2-10 mg/mL for optimal labeling.[1][2] | |
| Inactive Cy2-SE Reagent | Ensure the Cy2-SE reagent has been stored properly, protected from light and moisture. If in doubt, use a fresh vial of the reagent. | |
| High Background Staining | Excess Unbound Dye | After the conjugation reaction, it is crucial to remove all unbound Cy2-SE. This can be achieved through methods such as dialysis or gel filtration.[5][6][7] |
| Over-labeling | An excessively high degree of labeling (DOL) can sometimes lead to non-specific binding. This can be caused by too high a molar ratio of dye to protein or a very long incubation time. Reduce the molar excess of Cy2-SE in your next experiment or decrease the incubation time. | |
| Precipitation of Protein During Conjugation | High Degree of Labeling | Over-labeling can sometimes lead to protein aggregation and precipitation. Reduce the molar ratio of Cy2-SE to protein. |
| Solvent Shock | Cy2-SE is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solution to your aqueous protein sample can cause precipitation. Add the dye solution slowly while gently mixing. |
Experimental Protocols
Protocol 1: Standard Cy2-SE Conjugation to a Protein
This protocol provides a general guideline for labeling a protein with Cy2-SE. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Cy2-SE
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Cy2-SE Solution:
-
Immediately before use, dissolve the Cy2-SE in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of Cy2-SE solution. A common starting molar ratio of dye to protein is 10:1 to 15:1.
-
Slowly add the calculated volume of Cy2-SE solution to the protein solution while gently stirring.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[1][2] For potentially sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quench the Reaction:
-
(Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Cy2-SE. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance:
-
Calculate the DOL using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
DOL = Amax / (εdye × Protein Concentration (M))
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the absorption maximum of Cy2.
-
CF is the correction factor for the absorbance of Cy2 at 280 nm (A280 of the dye / Amax of the dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
εdye is the molar extinction coefficient of Cy2 at its Amax (in M-1cm-1).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Cy2-SE (iodine) (Cyanine2 Succinimidyl Ester (iodine)) | 氨基荧光染料 | MCE [medchemexpress.cn]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Cy2-SE vs. FITC for Immunofluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for immunofluorescence, the choice between classic and modern dyes can be pivotal. This guide provides an objective, data-driven comparison of Cyanine 2-Succinimidyl Ester (Cy2-SE) and Fluorescein Isothiocyanate (FITC), two commonly utilized green-emitting fluorophores.
This comparison delves into their key performance characteristics, supported by experimental data, to empower informed decisions for optimal experimental outcomes.
Quantitative Performance at a Glance
A summary of the key photophysical and chemical properties of Cy2 and FITC is presented below, offering a clear quantitative comparison.
| Property | Cy2 | FITC |
| Excitation Maximum (λex) | ~492 nm | ~495 nm |
| Emission Maximum (λem) | ~510 nm | ~525 nm[1][2] |
| Quantum Yield (Φ) | ~0.12[3] | ~0.92[2][4] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Isothiocyanate (ITC) |
| Reactivity | Primary amines (lysines, N-terminus) | Primary amines (lysines, N-terminus)[1] |
| Photostability | Generally considered more photostable than FITC.[5] | Prone to rapid photobleaching.[6][7] |
| pH Sensitivity | Less sensitive to pH changes than FITC.[5] | Fluorescence is pH-dependent and quenched in acidic environments.[8] |
Delving Deeper: A Performance Showdown
Brightness and Quantum Yield:
FITC exhibits a significantly higher quantum yield (Φ ≈ 0.92) compared to Cy2 (Φ ≈ 0.12).[2][3][4] In principle, a higher quantum yield contributes to a brighter fluorescent signal, suggesting that under ideal conditions, FITC can provide a more intense initial signal. However, it is crucial to consider other factors that impact practical brightness in an experimental setting.
Photostability: A Critical Advantage for Cy2
One of the most significant drawbacks of FITC is its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[6][7] This can be a major limitation in applications requiring prolonged or intense illumination, such as confocal microscopy or time-lapse imaging. Cy2, belonging to the cyanine dye family, is generally recognized as being more photostable than FITC, allowing for longer exposure times and more robust image acquisition.[5] While direct quantitative comparisons of photobleaching rates can be complex and dependent on experimental conditions, qualitative evidence consistently favors Cy2 for applications demanding high photostability.[9]
Environmental Sensitivity:
The fluorescence emission of FITC is known to be sensitive to the pH of its environment, with a decrease in fluorescence in more acidic conditions.[8] In contrast, Cy2 is less sensitive to pH fluctuations, offering more stable and reliable signal across a broader range of experimental conditions.[5]
Reactive Chemistry:
Both Cy2-SE and FITC are amine-reactive dyes, meaning they primarily label proteins on primary amines, such as the side chains of lysine residues and the N-terminus.[1][10] Cy2 is supplied as an N-hydroxysuccinimidyl (NHS) ester, while FITC utilizes an isothiocyanate group. Both reactive moieties efficiently form stable covalent bonds with proteins under appropriate buffer conditions (typically a slightly alkaline pH of 8.0-9.0).
Experimental Protocols
Detailed methodologies for antibody conjugation and a general immunofluorescence staining protocol are provided below to guide your experimental design.
Antibody Conjugation Protocols
Cy2-SE Antibody Conjugation Protocol:
This protocol is a general guideline for labeling antibodies with Cy2-SE. Optimization may be required for specific antibodies and applications.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
Cy2-SE
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-containing buffers (e.g., Tris) or stabilizers. Adjust the antibody concentration to 2-10 mg/mL. For every 1 mL of antibody solution, add 100 µL of 1 M sodium bicarbonate buffer to raise the pH to ~8.5.
-
Dye Preparation: Immediately before use, dissolve the Cy2-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, slowly add the dissolved Cy2-SE to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with continuous gentle mixing.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~492 nm (for Cy2).
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
FITC Antibody Conjugation Protocol:
This protocol provides a general procedure for labeling antibodies with FITC.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free buffer)
-
FITC
-
Anhydrous DMSO
-
0.2 M Sodium carbonate-bicarbonate buffer (pH 9.0)[1]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS
Procedure:
-
Antibody Preparation: As with the Cy2 protocol, ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. Add sodium carbonate-bicarbonate buffer (pH 9.0) to the antibody solution to a final concentration of 0.1 M.[1]
-
Dye Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 5 mg/mL.[1]
-
Conjugation Reaction: Slowly add the FITC solution to the antibody solution while gently stirring. A common starting molar ratio is 10-20 moles of FITC per mole of antibody.
-
Incubation: Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C in the dark with gentle mixing.
-
Purification: Purify the FITC-conjugated antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization (Optional): Calculate the F/P (fluorophore to protein) ratio by measuring the absorbance at 280 nm and ~495 nm.
-
Storage: Store the conjugate at 4°C in the dark. For extended storage, add a stabilizing protein like BSA and a preservative, or store in aliquots at -20°C.
Indirect Immunofluorescence Staining Protocol
This is a general protocol for indirect immunofluorescence staining of adherent cells and can be adapted for use with both Cy2- and FITC-conjugated secondary antibodies.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[11]
-
Blocking buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS)
-
Primary antibody (unlabeled)
-
Fluorophore-conjugated secondary antibody (anti-species of the primary antibody, conjugated to Cy2 or FITC)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation: Rinse the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy2- or FITC-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filter sets for Cy2 or FITC.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for conjugating antibodies with fluorescent dyes.
Caption: Step-by-step indirect immunofluorescence staining process.
Conclusion
The choice between Cy2-SE and FITC for immunofluorescence depends on the specific requirements of the experiment.
-
FITC remains a viable and cost-effective option for routine applications where high photostability is not a primary concern and the experimental conditions (e.g., pH) are well-controlled. Its high quantum yield can provide a strong initial signal.
-
Cy2-SE emerges as the superior choice for more demanding applications, particularly those involving confocal microscopy, quantitative analysis, or long-term imaging. Its enhanced photostability and lower sensitivity to environmental factors contribute to more reliable and reproducible data.
For researchers and professionals in drug development who prioritize data quality and robustness, the advantages offered by Cy2's photostability often outweigh the higher initial brightness of FITC, making it a more dependable tool for sensitive and quantitative immunofluorescence studies.
References
- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]
- 4. stressmarq.com [stressmarq.com]
- 5. Cyanine, Cy2 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 10. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. sinobiological.com [sinobiological.com]
A Comparative Guide to the Fluorescence Properties of Cy2 and Cy3
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Among the vast array of available fluorophores, the cyanine dyes Cy2 and Cy3 have been widely utilized for the fluorescent labeling of biomolecules in various applications. This guide provides an objective comparison of the fluorescence properties of Cy2 and Cy3, supported by experimental data, to aid in the selection of the optimal dye for specific research needs.
Quantitative Comparison of Cy2 and Cy3 Fluorescence Properties
The key spectral and photophysical properties of Cy2 and Cy3 are summarized in the table below for easy comparison. These parameters are crucial for determining the suitability of a dye for a particular instrument and experimental setup.
| Property | Cy2 | Cy3 |
| Excitation Maximum (λex) | 492 nm[1][2] | 550 - 555 nm[1] |
| Emission Maximum (λem) | 508 - 510 nm[1] | 569 - 570 nm |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.12 | 0.12 - 0.24[] |
| Color | Green | Orange-Red[] |
| Spectrally Similar To | FITC, Alexa Fluor 488[2][5] | TRITC, Alexa Fluor 555[2] |
Understanding the Fluorescence Mechanism
The phenomenon of fluorescence is governed by the absorption of light energy by a fluorophore, which excites it to a higher energy state, followed by the emission of light as it returns to its ground state. This process can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the process of fluorescence.
Spectral Properties of Cy2 vs. Cy3
The distinct excitation and emission spectra of Cy2 and Cy3 allow for their use in single and multi-color imaging experiments. Understanding their spectral profiles is essential for selecting appropriate filters and laser lines to maximize signal and minimize crosstalk.
Caption: Comparison of the excitation and emission maxima of Cy2 and Cy3.
Experimental Protocols
A direct comparison of the performance of Cy2 and Cy3 in an immunofluorescence application provides valuable insights for dye selection. The following protocol outlines a side-by-side comparison for staining cultured cells.
Objective:
To compare the fluorescence intensity and photostability of Cy2- and Cy3-conjugated secondary antibodies in immunofluorescence staining of a target protein in cultured cells.
Materials:
-
Cultured adherent cells (e.g., HeLa) grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against a target protein (e.g., mouse anti-α-tubulin)
-
Goat anti-mouse secondary antibody conjugated to Cy2
-
Goat anti-mouse secondary antibody conjugated to Cy3
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy2 (e.g., FITC filter set) and Cy3 (e.g., TRITC filter set)
Methodology:
-
Cell Culture and Fixation:
-
Seed cells on coverslips and culture until they reach 60-70% confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Prepare two sets of coverslips.
-
Dilute the Cy2-conjugated secondary antibody and the Cy3-conjugated secondary antibody to the same concentration in blocking buffer.
-
Incubate one set of coverslips with the Cy2-conjugated secondary antibody and the other set with the Cy3-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the slides using a fluorescence microscope.
-
For Cy2, use a filter set with an excitation filter around 470-490 nm and an emission filter around 510-550 nm.
-
For Cy3, use a filter set with an excitation filter around 530-550 nm and an emission filter around 570-610 nm.
-
-
For a direct comparison of fluorescence intensity, ensure that the imaging parameters (exposure time, gain, laser power) are kept identical for both the Cy2 and Cy3 samples.
-
-
Photostability Assessment:
-
To compare photostability, select a region of interest for both a Cy2- and a Cy3-stained sample.
-
Continuously expose the selected region to the excitation light for a set period (e.g., 2 minutes), acquiring images at regular intervals (e.g., every 10 seconds).
-
Measure the fluorescence intensity of the region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time to compare the rate of photobleaching for both dyes.
-
Performance Comparison and Recommendations
Brightness and Photostability: Both Cy2 and Cy3 have the same high molar extinction coefficient, indicating a strong ability to absorb light. While some sources indicate a similar quantum yield of 0.12 for both, other studies have reported a higher quantum yield for Cy3, in the range of 0.15-0.24, which would contribute to a brighter signal.[]
In terms of photostability, Cy3 is generally considered to be bright and photostable in both aqueous and non-polar mounting media.[6] In contrast, Cy2 may be outperformed by other dyes like Alexa Fluor 488 in aqueous media but shows enhanced brightness in non-polar plastic mounting media like DPX.[6][7] For applications requiring prolonged or intense illumination, the photostability of both dyes should be a key consideration, and the use of antifade reagents is highly recommended.
Applications:
-
Cy2 is suitable for single-color fluorescence microscopy and can be a cost-effective alternative to other green-emitting dyes. Its enhanced performance in plastic mounting media makes it a good choice for archived samples.[7][8]
-
Cy3 is a versatile dye for a wide range of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET). Its bright and stable fluorescence makes it a reliable choice for many imaging experiments.
The choice between Cy2 and Cy3 will depend on the specific requirements of the experiment. Cy2 offers a green fluorescence signal and can be advantageous in certain mounting conditions, while Cy3 provides a bright and robust orange-red fluorescence suitable for a broader range of applications. For multicolor experiments, their distinct spectra allow for effective separation. Researchers should consider the instrumentation available, the mounting medium to be used, and the required photostability when selecting between these two cyanine dyes.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Conjugation Efficiency of Cy2-SE
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the efficiency of fluorescent labeling is a critical parameter that directly impacts the quality and reliability of experimental results. This guide provides a comprehensive comparison of Cy2-succinimidyl ester (SE) with other common amine-reactive fluorescent dyes and details the experimental protocols required to assess conjugation efficiency.
Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye for labeling proteins, antibodies, or other biomolecules depends on several key photophysical properties. Cy2, a cyanine-based dye, is often compared with other fluorophores that share a similar green emission spectrum, such as Fluorescein isothiocyanate (FITC) and Alexa Fluor 488. The following table summarizes their key performance characteristics to aid in dye selection.
| Feature | Cy2 | FITC | Alexa Fluor 488 |
| Excitation Max (nm) | ~492 | ~495 | ~495 |
| Emission Max (nm) | ~510 | ~525 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not readily available; cyanine dyes generally have high extinction coefficients | ~75,000[1] | >65,000[2] |
| Quantum Yield | Not readily available | ~0.92[1] | High |
| Photostability | Moderate | Low | High[2][3] |
| pH Sensitivity | Less sensitive than FITC | High | Insensitive between pH 4-10[2] |
Note: Specific photophysical properties can vary depending on the conjugation and the local environment of the dye.
Experimental Protocol for Assessing Conjugation Efficiency
The primary method for assessing the conjugation efficiency of Cy2-SE is by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. This is typically achieved through UV-Vis spectrophotometry.
I. Materials and Reagents
-
Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Cy2-SE
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
II. Experimental Procedure
-
Preparation of Biomolecule:
-
Dissolve the biomolecule in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the biomolecule for reaction with the Cy2-SE.
-
-
Preparation of Cy2-SE Stock Solution:
-
Immediately before use, dissolve the Cy2-SE in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the Cy2-SE stock solution to the biomolecule solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring or rotation.
-
-
Purification of the Conjugate:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of Cy2 (~492 nm, Amax).
-
III. Calculation of the Degree of Labeling (DOL)
The DOL is calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
DOL = Aₘₐₓ / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ : Absorbance of the conjugate at the dye's maximum absorbance wavelength (~492 nm for Cy2).
-
CF : Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye : Molar extinction coefficient of the dye at its Aₘₐₓ.
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
The conjugation of Cy2-SE to a biomolecule occurs through the reaction of the N-hydroxysuccinimidyl (NHS) ester group of the dye with a primary amine on the biomolecule, typically the epsilon-amino group of a lysine residue.
By following this guide, researchers can effectively assess the conjugation efficiency of Cy2-SE and make informed decisions when selecting fluorescent dyes for their specific applications, ultimately leading to more robust and reproducible experimental outcomes.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Photostability of Cy2-SE and Other Cyanine Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and photostable fluorescent dye is paramount for acquiring reliable and reproducible data. This guide provides a comparative analysis of the photostability of Cy2-SE against other commonly used cyanine dyes, offering supporting experimental data and detailed methodologies for assessing dye stability.
Cyanine dyes are a class of synthetic fluorophores widely employed in biological research due to their high molar extinction coefficients and tunable fluorescence spectra. However, a significant drawback of many cyanine dyes is their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This phenomenon can severely limit the utility of these dyes in applications requiring prolonged or intense illumination, such as time-lapse microscopy, single-molecule imaging, and high-content screening.
Quantitative Photostability Comparison
While extensive quantitative data for the photostability of Cy2-SE is not as readily available as for other cyanine dyes, qualitative comparisons and data for spectrally similar dyes provide valuable insights. In aqueous environments, Cy2 has been reported to be less photostable than Cy3 and is generally outperformed by spectrally similar Alexa Fluor dyes, such as Alexa Fluor 488.[1] Cy3, in contrast, is often noted for its superior brightness and photostability in both aqueous and non-polar media.[1]
The following table summarizes available photophysical properties of Cy2 and other common cyanine dyes. It is important to note that photostability is highly dependent on the local environment, including the solvent, the molecule to which the dye is conjugated, and the presence of antifading agents.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy2 | ~492 | ~510 | ~150,000 | Data not available | Moderate |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | 0.92 | High |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | High[1] |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | 0.10 | Very High |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | Moderate to Low |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | 0.33 | Very High |
Note: Quantum yield and photostability are highly dependent on the specific chemical environment and experimental conditions. The relative photostability is a qualitative assessment based on available literature.
Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. A common method involves measuring the rate of fluorescence decay under continuous illumination.
Objective: To determine the photobleaching rate of Cy2-SE and other cyanine dyes.
Materials:
-
Solutions of the succinimidyl ester (SE) dyes (e.g., Cy2-SE, Cy3-SE, Cy5-SE) and their alternatives (e.g., Alexa Fluor NHS esters) at equivalent concentrations in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Amine-containing molecule for conjugation (e.g., bovine serum albumin (BSA) or a specific antibody).
-
Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye.
-
Fluorescence microscope with a stable, high-intensity light source (e.g., xenon arc lamp or laser).
-
Appropriate filter sets for each dye being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software (e.g., ImageJ/FIJI).
-
Sample chamber (e.g., glass-bottomed dish or slide with a coverslip).
Methodology:
-
Dye Conjugation:
-
Dissolve the amine-containing molecule (e.g., BSA) in the reaction buffer.
-
Add the reactive dye (e.g., Cy2-SE) to the protein solution at a specific molar ratio.
-
Incubate the reaction for a specified time at room temperature, protected from light.
-
Purify the dye-protein conjugate using a size-exclusion column to remove free dye.
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
-
Sample Preparation:
-
Immobilize the dye-conjugated molecules onto the surface of a glass-bottomed dish or slide to prevent movement during imaging.
-
Add a suitable imaging buffer to the sample.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the dye being imaged.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Focus on the sample.
-
Begin continuous image acquisition (time-lapse) of the same field of view.
-
Record images at regular intervals until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity of each frame to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate function (e.g., a single or double exponential decay) to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Photobleaching Mechanism of Cyanine Dyes
The photobleaching of cyanine dyes is a complex process, but a primary pathway involves the dye's triplet state. Upon excitation, the dye molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can undergo intersystem crossing to a long-lived triplet state (T₁). In the presence of molecular oxygen, the excited triplet state of the dye can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and irreversibly destroy the dye molecule, leading to a loss of fluorescence.
Caption: Simplified Jablonski diagram illustrating the primary photobleaching pathway for cyanine dyes.
Experimental Workflow for Photostability Comparison
The following diagram outlines the key steps in a typical experiment designed to compare the photostability of different fluorescent dyes.
References
A Researcher's Guide to Determining the Degree of Labeling for Cy2-SE Conjugates
For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of fluorescently labeled proteins is a critical step in ensuring the quality and reproducibility of experimental results. This guide provides a comprehensive comparison of methods and alternative dyes for labeling with Cy2 succinimidyl ester (SE) and outlines a detailed protocol for calculating the DOL.
Comparison of Cy2-SE with Alternative Amine-Reactive Dyes
Cy2-SE is a popular green-fluorescent dye used for labeling proteins and other biomolecules. However, several alternatives with similar spectral properties are available. The choice of dye can impact the brightness, photostability, and overall performance of the conjugate. Below is a comparison of Cy2 with two common alternatives: Alexa Fluor™ 488 and Fluorescein Isothiocyanate (FITC).
| Parameter | Cy2 | Alexa Fluor™ 488 | Fluorescein Isothiocyanate (FITC) |
| Excitation Max (nm) | ~492[1] | ~494[2][3] | ~494[4] |
| Emission Max (nm) | ~508[1] | ~517[2][3] | ~518[4] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Not readily available in product literature. A reasonable estimate, based on spectrally similar dyes, is in the range of 70,000 - 80,000. | ~73,000[2][3] | ~73,000 - 83,000 |
| A280 Correction Factor (CF₂₈₀) | Not readily available in product literature. It is recommended to determine this empirically or use a value from a spectrally similar dye with caution. For example, the CF₂₈₀ for Alexa Fluor™ 488 is approximately 0.11. | ~0.11 | ~0.3 |
| Reactive Group | Succinimidyl Ester (SE) | NHS Ester | Isothiocyanate |
| Reactivity | Primary amines | Primary amines | Primary amines |
| Photostability | Good | Excellent | Moderate |
| pH Sensitivity | Less sensitive than FITC | Relatively insensitive | Sensitive to pH |
Note on Cy2 Molar Extinction Coefficient and Correction Factor: Despite extensive review of product information from current and previous manufacturers (including GE Healthcare, Amersham, and Cytiva), the precise molar extinction coefficient (ε) and A280 correction factor (CF₂₈₀) for Cy2 are not consistently provided in publicly available documentation. For the most accurate DOL determination, it is recommended to either contact the supplier directly for this information or to empirically determine the correction factor. To do this, measure the absorbance of a known concentration of the free dye at 280 nm and its maximum absorbance wavelength and calculate the ratio A₂₈₀/Aₘₐₓ.
Experimental Protocol for Determining the Degree of Labeling
This protocol outlines the steps to determine the DOL of a protein labeled with Cy2-SE. The same general procedure can be applied to other amine-reactive dyes.
I. Materials
-
Cy2-SE labeled protein conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
II. Procedure
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀). This reading represents the absorbance of the protein and the conjugated dye.
-
Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of Cy2, which is approximately 492 nm (Aₘₐₓ).
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with PBS and re-measure. Be sure to account for the dilution factor in the calculations.
-
-
Calculation of Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein. The following formulas are used to calculate the DOL:
a. Corrected Protein Absorbance (A₂₈₀_corr): This correction is necessary because the dye also absorbs light at 280 nm. A₂₈₀_corr = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) Where CF₂₈₀ is the correction factor for the dye at 280 nm.
b. Molar Concentration of the Protein ([Protein]): [Protein] (M) = A₂₈₀_corr / ε_protein Where ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG antibody, this value is approximately 210,000 M⁻¹cm⁻¹.
c. Molar Concentration of the Dye ([Dye]): [Dye] (M) = Aₘₐₓ / ε_dye Where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
d. Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the DOL of a Cy2-SE conjugate.
Signaling Pathways and Logical Relationships
In the context of determining the degree of labeling, there isn't a biological signaling pathway to diagram. However, the logical relationship between the experimental steps and the final calculation can be visualized. The diagram below illustrates the dependency of the final DOL value on the preceding measurements and calculations.
References
Safety Operating Guide
Navigating the Safe Disposal of Cy2-SE (Iodine): A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for Cy2-SE. This document contains critical information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.
Personal Protective Equipment (PPE)
When handling Cy2-SE or any related waste, the following PPE is mandatory:
-
Eye Protection : Safety glasses or goggles should be worn at all times.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Protective Clothing : A fastened lab coat is required to protect against accidental spills.
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.
Quantitative Data Summary
While specific quantitative data for Cy2-SE (iodine) is not available, the following table summarizes general guidelines for related chemical classes.
| Parameter | Guideline | Source(s) |
| pH Neutralization for Dyes (General) | Neutral pH should be achieved before considering drain disposal (if permitted). | [1] |
| Formaldehyde Concentration for Drain Disposal | Solutions with less than 2.9% formaldehyde may be permissible for drain disposal (local regulations vary). | [2] |
| Emergency Eye/Skin Flushing Time | A minimum of 15 minutes of flushing with water is recommended upon exposure. | [3] |
Note: It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific disposal policies, as drain disposal of laboratory chemicals is often prohibited.
Detailed Disposal Protocol for Cy2-SE Waste
The recommended procedure for disposing of Cy2-SE waste involves collection and treatment as hazardous chemical waste.
-
Segregation of Waste : Collect all waste containing Cy2-SE, including unused solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE, in a dedicated and clearly labeled hazardous waste container.
-
Container Selection : Use a chemically compatible, leak-proof, and shatter-resistant container with a secure screw-top cap.
-
Labeling : The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("Cy2-Succinimidyl Ester Waste"), the primary hazards (e.g., "Irritant"), the date, and the name of the principal investigator or lab contact.
-
Storage : Store the sealed waste container in a designated secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Disposal Request : Once the container is full or ready for pickup, follow your institution's procedures to request a hazardous waste collection from the EHS office.
Disposal Protocol for Iodine-Containing Waste
If you are working with iodine or iodine-containing compounds separately, the following disposal procedure should be followed:
-
Collection : Seal all iodine waste in a shatter-resistant container.[3]
-
Packaging : Place the sealed container inside a zip-lock bag for secondary containment.[3]
-
Labeling : Clearly label the bag with the type of waste (e.g., "Iodine Waste"), your name, and the date.[3]
-
Pickup : Place the labeled and sealed waste in a designated fume hood for collection by EHS personnel.[3]
Important Considerations :
-
Do not mix iodine waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Never dispose of iodine or cyanine dyes down the drain, as they can be harmful to aquatic life and the environment.[4]
-
Avoid autoclaving materials containing iodine, as this can generate hazardous iodine vapor.[5]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Cy2-SE and associated chemical waste.
Caption: Logical workflow for the safe disposal of Cy2-SE and iodine-containing laboratory waste.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Cy2-SE (Iodine)
Essential guidance for the safe handling and disposal of iodinated Cyanine2 Succinimidyl Ester (Cy2-SE), a fluorescent dye crucial for labeling proteins, antibodies, and other small molecules in advanced biological research. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and maintain a secure research environment.
Cyanine dyes, like Cy2-SE, are known for their vibrant fluorescence and utility in various assays. When iodinated, these compounds may present additional hazards that require stringent safety measures. The following procedures are designed to mitigate risks associated with skin and eye contact, inhalation, and environmental contamination.
Personal Protective Equipment (PPE): A Tabulated Guide
A comprehensive personal protective equipment plan is mandatory for all personnel handling Cy2-SE (iodine). The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[1] |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over the goggles when handling solutions or powders.[1] |
| Body | Laboratory coat and chemical-resistant apron | A buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood.[2] |
| Feet | Closed-toe shoes | Shoes must be made of a non-porous material. |
Operational Plan: From Receipt to Use
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is typically -20°C for the pure form.
-
Ensure the storage area is well-ventilated.
2. Preparation and Handling:
-
All handling of solid Cy2-SE (iodine) and its concentrated solutions must be conducted in a certified chemical fume hood.
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid, use a dedicated, clean spatula and weighing paper. Avoid creating dust.
-
To dissolve, add the solvent (e.g., DMSO) to the vial containing the Cy2-SE powder. Mix gently by vortexing or pipetting.
3. Labeling Reaction:
-
Perform the labeling reaction in a closed container, protected from light to prevent photobleaching of the dye.
-
Ensure adequate ventilation throughout the reaction and subsequent purification steps.
Disposal Plan: Managing Cy2-SE (Iodine) Waste
Proper disposal of Cy2-SE (iodine) and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing Cy2-SE (iodine) in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[3]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Waste Neutralization (for Iodine-Containing Solutions):
-
For liquid waste containing significant amounts of iodine, neutralization to a less hazardous form is recommended before disposal. A common method is the use of a sodium thiosulfate solution.
-
Slowly add 10% sodium thiosulfate solution to the iodine waste while stirring until the solution becomes colorless. This indicates that the elemental iodine has been converted to iodide.[4]
-
Check the pH of the neutralized solution and adjust to a neutral range (pH 6-8) if necessary.[4]
3. Final Disposal:
-
All hazardous waste containers must be sealed and disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[5]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been created using Graphviz.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
